Cyclopropyl 2-(4-methylphenyl)ethyl ketone
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUZMGYEYWRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644154 | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-49-8 | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl ketone (CAS 898769-49-8)
Disclaimer: Limited publicly available data exists for the specific compound Cyclopropyl 2-(4-methylphenyl)ethyl ketone. This guide synthesizes information from related compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Properties
This compound, with the CAS number 898769-49-8, is a chemical entity belonging to the class of aryl cyclopropyl ketones. While specific experimental data for this compound is scarce, its fundamental properties can be inferred from its structure.
| Property | Value | Source |
| CAS Number | 898769-49-8 | - |
| Molecular Formula | C₁₃H₁₆O | Inferred from structure |
| Molecular Weight | 188.27 g/mol | Calculated |
| IUPAC Name | 1-cyclopropyl-3-(4-methylphenyl)propan-1-one | - |
Potential Synthetic Methodologies
Hypothetical Experimental Protocol: Friedel-Crafts Acylation and Cyclopropanation
This proposed two-step synthesis starts with the Friedel-Crafts acylation of toluene with 3-chloropropionyl chloride to form an intermediate, which is then subjected to a cyclization reaction to yield the final product.
Step 1: Friedel-Crafts Acylation of Toluene
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add 3-chloropropionyl chloride dropwise at 0°C.
-
After the initial reaction, add toluene to the mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-chloro-1-(p-tolyl)propan-1-one.
-
Purify the intermediate by column chromatography or distillation.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 3-chloro-1-(p-tolyl)propan-1-one in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography on silica gel.
Caption: Hypothetical two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Specific biological data for this compound is not documented. However, the cyclopropane moiety is a recognized pharmacophore present in numerous biologically active compounds. The strained three-membered ring can influence a molecule's conformation and metabolic stability, often leading to enhanced biological activity.
Compounds containing a cyclopropyl ketone scaffold have been investigated for a range of therapeutic applications. Natural and synthetic cyclopropanes have demonstrated a wide spectrum of biological properties, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antitumor, and antiviral activities.[1] The rigid structure of the cyclopropane ring can lead to specific interactions with biological targets.
Given the structural similarity to other aryl ketones, it is plausible that this compound could be investigated for its potential as an inhibitor of various enzymes or as a modulator of cellular signaling pathways. The specific nature of the 4-methylphenyl group will influence its electronic and steric properties, which in turn will determine its interaction with biological macromolecules.
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and potential mechanisms of action of this compound. A logical starting point would be to screen the compound against a panel of kinases, proteases, and other enzymes that are known to be targeted by small molecule inhibitors.
Caption: A logical workflow for investigating the biological activity of the target compound.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While specific data is currently lacking, established synthetic methodologies for related compounds provide a clear path for its preparation. The presence of the cyclopropyl ketone moiety suggests that it may exhibit interesting biological activities. This technical guide provides a foundational understanding and a framework for future research into the properties and potential applications of this compound. Further experimental work is crucial to validate the proposed synthetic routes and to uncover the full pharmacological profile of this molecule.
References
Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone, also identified as 1-cyclopropyl-3-(4-methylphenyl)propan-1-one. Due to the limited availability of experimental data for this specific compound, this document leverages data from its unsubstituted analog, 1-cyclopropyl-3-phenylpropan-1-one, to provide estimated properties. Furthermore, this guide details a representative synthetic protocol for a structurally related compound, offering a foundational methodology for the synthesis of the title ketone. A logical workflow for its synthesis and characterization is also presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a starting point for the synthesis and further investigation of this and related compounds.
Introduction
Cyclopropyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring often imparts unique conformational constraints and metabolic stability to molecules, making it a valuable moiety in the design of novel therapeutic agents. This compound is a specific derivative within this class, and understanding its physicochemical properties is crucial for its potential application in drug development. This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H14O | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| IUPAC Name | 1-cyclopropyl-3-phenylpropan-1-one | PubChem[1] |
| CAS Number | 136120-65-5 | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Exact Mass | 174.104465066 Da | PubChem[1] |
| Monoisotopic Mass | 174.104465066 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 176 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Table 1: Computed Physical and Chemical Properties of 1-Cyclopropyl-3-phenylpropan-1-one.
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not documented, a general and robust method for the preparation of similar aryl cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of the corresponding chalcone (α,β-unsaturated ketone).[2][3] The following protocol is a representative example for the synthesis of a donor-acceptor cyclopropane from a chalcone, which can be adapted for the target molecule.[2]
3.1. Synthesis of (E)-3-(4-methylphenyl)-1-cyclopropylprop-2-en-1-one (Chalcone Intermediate)
A plausible route to the target molecule involves the initial synthesis of the corresponding chalcone, (E)-1-cyclopropyl-3-(4-methylphenyl)prop-2-en-1-one, followed by reduction of the double bond. A general procedure for chalcone synthesis is the Claisen-Schmidt condensation.
3.2. Representative Synthesis of a Cyclopropyl Ketone via Corey-Chaykovsky Cyclopropanation
This protocol describes the cyclopropanation of a 2-hydroxychalcone, which is a well-documented procedure for generating cyclopropyl ketones.[2]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
The appropriate α,β-unsaturated ketone (chalcone)
-
Ammonium chloride solution, saturated
-
Ethyl acetate
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL), and cool the solution in an ice bath.[2]
-
Carefully add sodium hydride (3 mmol, 60% dispersion in mineral oil) to the cooled solution.[2]
-
Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 30-40 minutes), indicating the formation of the ylide.[2]
-
Add the chalcone (1 mmol) in several portions to the reaction mixture.[2]
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours.[2]
-
Quench the reaction by the slow addition of a cold saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
While specific experimental data for this compound remains elusive, this technical guide provides a solid foundation for its study. By utilizing data from a close structural analog and presenting a detailed, adaptable synthetic protocol, researchers are equipped with the necessary information to synthesize, purify, and characterize this compound. The provided workflow offers a clear roadmap for these experimental endeavors. Further research is warranted to determine the precise physical and chemical properties of this compound and to explore its potential biological activities, which could be of significant interest to the drug development community.
References
An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: Structure, Properties, and Synthesis
Disclaimer: Publicly available experimental data for Cyclopropyl 2-(4-methylphenyl)ethyl ketone is limited. This guide provides information on its predicted properties and the known characteristics of its close structural analogue, 1-cyclopropyl-3-phenylpropan-1-one, to offer valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
The molecular structure of this compound, also known by its IUPAC name 1-cyclopropyl-3-(4-methylphenyl)propan-1-one, consists of a cyclopropyl group and a 2-(4-methylphenyl)ethyl group attached to a central carbonyl moiety.
Estimated Molecular Properties:
Based on its structure, the molecular formula of this compound is C13H16O. The estimated molecular weight is calculated to be approximately 188.27 g/mol .
Properties of a Close Structural Analogue:
For comparative purposes, the properties of 1-cyclopropyl-3-phenylpropan-1-one (C12H14O), which lacks the methyl group on the phenyl ring, are presented below.[1]
| Property | Value |
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol [1] |
| IUPAC Name | 1-cyclopropyl-3-phenylpropan-1-one[1] |
Experimental Protocols: Synthesis of Cyclopropyl Ketones
General Procedure for the Synthesis of Methyl Cyclopropyl Ketone:
A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel. To this solution, crude 5-chloro-2-pentanone is added over a period of 15–20 minutes.[2] If the reaction does not commence spontaneously, gentle heating is applied to initiate boiling, which is then maintained for one hour.[2]
Following the reaction, the condenser is set up for distillation, and a mixture of water and the ketone product is distilled. The aqueous layer of the distillate is saturated with potassium carbonate to facilitate the separation of the methyl cyclopropyl ketone layer. The aqueous layer is then further extracted with ether. The organic extracts are combined with the initial ketone layer and dried over calcium chloride.[2]
Molecular Structure Visualization
The logical relationship of the functional groups in this compound can be visualized as a diagram.
Caption: Molecular components of this compound.
References
Spectroscopic data (NMR, IR, MS) for Cyclopropyl 2-(4-methylphenyl)ethyl ketone
An in-depth search for experimental spectroscopic data (NMR, IR, and MS) for Cyclopropyl 2-(4-methylphenyl)ethyl ketone, also known as 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone (CAS Number: 898769-49-8), did not yield specific spectral data for this compound within publicly accessible databases and scientific literature.
While spectroscopic data for structurally related compounds such as cyclopropyl methyl ketone and cyclopropyl phenyl ketone are available, this information does not directly fulfill the request for the specified molecule. The absence of experimental data prevents the creation of the requested quantitative data tables and detailed experimental protocols.
Furthermore, without specific information on the compound's use in a biological or chemical process, the generation of a relevant signaling pathway or experimental workflow diagram using Graphviz is not feasible.
Should research containing this specific data be published or become accessible in the future, a comprehensive technical guide as requested could be produced. At present, however, the required information for this compound is not available.
An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the discovery, history, or detailed experimental data for the compound "Cyclopropyl 2-(4-methylphenyl)ethyl ketone." This guide, therefore, provides a comprehensive, illustrative framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols and data presented herein are representative and intended for research and development professionals in the pharmaceutical and chemical sciences.
Introduction: The Significance of Cyclopropyl Ketones in Drug Discovery
Cyclopropyl groups are highly valuable structural motifs in medicinal chemistry.[1] Their incorporation into drug candidates can impose conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties.[2] The strained three-membered ring offers a unique electronic and steric profile, often leading to improved potency and selectivity for biological targets.[1] Specifically, aryl cyclopropyl ketones serve as versatile building blocks for the synthesis of more complex molecular architectures, including various carbocyclic and heterocyclic systems.[3][4] The target molecule of this guide, this compound, combines the beneficial cyclopropyl moiety with an aromatic ethyl ketone, a structure of potential interest for developing novel therapeutic agents.
Proposed Synthesis Methodology
A reliable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][8][9] This approach is advantageous as it typically results in monoacylated products without the risk of carbocation rearrangements that can plague Friedel-Crafts alkylations.[5][8][9]
Experimental Protocol: Friedel-Crafts Acylation
This protocol details a representative synthesis of this compound from (4-methylphenyl)ethane and cyclopropanecarbonyl chloride.
Materials:
-
(4-methylphenyl)ethane (p-ethyltoluene)
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging: Anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents) are added to the flask. The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.0 equivalent) is dissolved in 20 mL of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is observed.
-
Aromatic Substrate Addition: (4-methylphenyl)ethane (1.1 equivalents) is dissolved in 30 mL of anhydrous DCM and added dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 150 mL of crushed ice and 50 mL of 1 M HCl. This is done in a fume hood due to the evolution of HCl gas.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of DCM.
-
Washing: The combined organic layers are washed successively with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is purified using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system. The purified fractions are combined and concentrated to yield the final product, this compound.
Illustrative Characterization Data
The following tables present expected quantitative data for the characterization of the target compound. This data is illustrative and based on typical spectroscopic values for similar aromatic ketones.[10][11][12][13]
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.20 (m, 4H, Ar-H), 2.95 (t, 2H, -CH₂-Ar), 2.75 (t, 2H, -CO-CH₂-), 2.35 (s, 3H, Ar-CH₃), 1.80-1.90 (m, 1H, -CH-CO), 0.90-1.10 (m, 4H, cyclopropyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0 (C=O), 142.0 (Ar-C), 136.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 45.0 (-CH₂-), 30.0 (-CH₂-), 21.0 (Ar-CH₃), 18.0 (-CH-CO), 11.0 (cyclopropyl-CH₂) |
| FT-IR (neat, cm⁻¹) | ~2950 (C-H, alkyl), ~1685 (C=O, aromatic ketone), ~1610, 1510 (C=C, aromatic), ~815 (C-H bend, p-substituted)[10][11][13] |
| Mass Spec. (EI) | Expected M⁺ at m/z = 202.28. Key fragments from α-cleavage at m/z = 133 ([M-C₃H₅O]⁺) and m/z = 69 ([C₃H₅CO]⁺).[12] |
Table 2: Expected Physical and Chromatographic Data
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₁₈O |
| Molecular Weight | 202.29 g/mol |
| Boiling Point | Not determined (expected >250 °C at atm. pressure) |
| TLC Rf | ~0.4 (Hexane:Ethyl Acetate 9:1) |
Visualization of Workflows and Pathways
Synthetic Pathway Diagram
The following diagram illustrates the Friedel-Crafts acylation pathway for the synthesis of the target compound.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
IUPAC name for C13H16O aromatic ketone
An In-depth Technical Guide to Cyclohexyl Phenyl Ketone (C13H16O)
Introduction
Cyclohexyl phenyl ketone, with the chemical formula C13H16O, is an aromatic ketone that serves as a significant building block in organic synthesis and has applications in materials science and biochemical research. Its structure, featuring a cyclohexyl ring and a phenyl ring attached to a carbonyl group, makes it a subject of interest for researchers in various fields, including drug development. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. The IUPAC name for this compound is cyclohexyl(phenyl)methanone[1].
Chemical and Physical Properties
The fundamental chemical and physical properties of cyclohexyl phenyl ketone are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | cyclohexyl(phenyl)methanone | [1] |
| Synonyms | Benzoylcyclohexane, Phenyl cyclohexyl ketone | [2][3] |
| CAS Number | 712-50-5 | [3][4] |
| Molecular Formula | C13H16O | [3][5] |
| Molecular Weight | 188.27 g/mol | [4][5] |
| Appearance | White powder/crystals | |
| Melting Point | 55-57 °C | [1][4] |
| Boiling Point | 165-168 °C at 20 mmHg | |
| Flash Point | 113 °C (closed cup) | |
| Density | ~0.967 g/cm³ (estimate) | |
| Water Solubility | 18.2 mg/L at 20 °C | |
| LogP (Octanol/Water) | 3.7 |
Experimental Protocols: Synthesis of Cyclohexyl Phenyl Ketone
The synthesis of cyclohexyl phenyl ketone can be achieved through various methods. A common and effective method is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.
Synthesis via Friedel-Crafts Acylation
This protocol is based on the acylation of benzene using cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride[6][7][8].
Materials:
-
Benzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum trichloride (AlCl3)
-
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Reaction flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the reaction flask, add benzene and cool the flask in an ice bath.
-
Slowly add anhydrous aluminum trichloride to the cooled benzene with stirring.
-
Add cyclohexanecarbonyl chloride dropwise from the dropping funnel to the stirred mixture. The weight ratio of benzene, aluminum chloride, and cyclohexanecarbonyl chloride should be approximately 9:3:3.26[7].
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 15 °C) for at least 2.5 hours[7].
-
Upon completion of the reaction, carefully pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (benzene) by distillation to obtain the crude cyclohexyl phenyl ketone.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Applications in Research and Drug Development
Cyclohexyl phenyl ketone is recognized as a biochemical reagent for life science research[9][10]. Its derivatives have shown biological activity, suggesting the potential of the cyclohexyl phenyl ketone scaffold in medicinal chemistry.
-
Precursor for Photoinitiators: It is a key intermediate in the synthesis of 1-hydroxycyclohexyl phenyl ketone, a widely used photoinitiator in UV-curable inks, coatings, and 3D printing resins[7][11][12].
-
Phototoxicity Studies: The compound has been utilized in studies to understand the phototoxic effects of benzophenone-related molecules, where it was found to induce photohaemolysis in human erythrocytes upon exposure to UVA radiation[1][4].
-
Endocrine Disruption Potential: Cyclohexyl phenyl ketone is listed as a potential endocrine-disrupting compound, which warrants further investigation into its environmental and health impacts[3].
-
Scaffold for Drug Discovery: While direct applications in drug development are not extensively documented, derivatives of the cyclohexyl phenyl ketone structure have been explored. For instance, (4-phenyl-cyclohexyl)acetate derivatives have been investigated as inhibitors of tyrosylprotein sulfotransferase 2 (TPST2) with potential anti-tumor activity in immuno-oncology[13]. This highlights the potential of the core structure as a scaffold for designing novel therapeutic agents.
Diagrams
Synthesis Workflow of Cyclohexyl Phenyl Ketone
The following diagram illustrates the general workflow for the synthesis of cyclohexyl phenyl ketone via the Friedel-Crafts acylation route.
Caption: Workflow for the synthesis of cyclohexyl phenyl ketone.
Logical Relationship of Cyclohexyl Phenyl Ketone
This diagram shows the logical relationship of cyclohexyl phenyl ketone as a precursor to a commercially significant photoinitiator.
Caption: Relationship of cyclohexyl phenyl ketone to its precursor and derivative.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. prepchem.com [prepchem.com]
- 3. Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexyl phenyl ketone 98 712-50-5 [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 8. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. wap.guidechem.com [wap.guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Novel Cyclopropyl Ketones
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals outlining promising new research avenues for the exploration of novel cyclopropyl ketones. This whitepaper details recent advancements in the synthesis and application of these unique chemical entities, highlighting their potential in developing next-generation therapeutics.
The cyclopropyl moiety, a small, strained ring system, has garnered significant attention in medicinal chemistry for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates. When incorporated into a ketone scaffold, the resulting cyclopropyl ketones become versatile building blocks for a diverse array of complex molecules. This guide delves into the core of this burgeoning field, presenting key research areas, detailed experimental protocols, and quantitative data to facilitate further investigation and innovation.
Key Research Areas and Methodologies
Recent breakthroughs have expanded the synthetic toolkit for creating and modifying cyclopropyl ketones, opening up new possibilities for their application in drug discovery. The following sections summarize the most promising research directions.
Photocatalytic [3+2] Cycloadditions for the Synthesis of Complex Carbocycles
Visible-light photocatalysis has emerged as a powerful and sustainable method for forging complex carbon-carbon bonds. In the context of cyclopropyl ketones, this approach enables novel [3+2] cycloaddition reactions with alkenes and alkynes, yielding densely functionalized cyclopentane and cyclopentene rings. These five-membered carbocycles are prevalent scaffolds in a multitude of natural products and bioactive molecules.
A key advantage of this method is the ability to generate radical intermediates under mild conditions, allowing for unique bond formations that are often challenging to achieve through traditional thermal methods. The reaction typically proceeds via a single-electron reduction of the aryl cyclopropyl ketone, followed by ring opening to a distonic radical anion, which then engages in a cycloaddition with a suitable partner.[1][2][3]
Table 1: Scope of Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones
| Entry | Cyclopropyl Ketone | Alkene/Alkyne Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl cyclopropyl ketone | Methyl methacrylate | Substituted cyclopentane | 75 | 5:1 |
| 2 | 4-Methoxyphenyl cyclopropyl ketone | Styrene | Substituted cyclopentane | 82 | >20:1 |
| 3 | Phenyl cyclopropyl ketone | Phenylacetylene | Substituted cyclopentene | 68 | N/A |
| 4 | 2-Naphthyl cyclopropyl ketone | Acrylonitrile | Substituted cyclopentane | 71 | 3:1 |
Data compiled from representative literature.[1][2]
Experimental Protocol: General Procedure for Photocatalytic [3+2] Cycloaddition
To a solution of the aryl cyclopropyl ketone (0.2 mmol), alkene or alkyne (0.4 mmol), and a Lewis acid such as La(OTf)₃ (10 mol%) in a suitable solvent (e.g., CH₃CN, 2 mL) is added a photocatalyst, typically --INVALID-LINK--₂ (1-2 mol%). The reaction mixture is degassed with nitrogen or argon for 15-20 minutes and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopentane or cyclopentene product.
Logical Workflow for Photocatalytic [3+2] Cycloaddition
Caption: Workflow for photocatalytic cycloaddition.
Samarium(II) Iodide-Catalyzed [3+2] Cycloadditions of Alkyl Cyclopropyl Ketones
While photocatalytic methods have proven effective for aryl cyclopropyl ketones, the activation of their less reactive alkyl counterparts has remained a challenge. Recent advancements have demonstrated the utility of samarium(II) iodide (SmI₂) as a potent single-electron reductant for catalyzing the [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes.[4][5][6][7][8] This methodology provides access to sp³-rich cyclopentanoid structures, which are highly desirable in drug discovery due to their favorable physicochemical properties.
The key to the success of this transformation is the ability of SmI₂ to promote the formation of a ketyl radical from the alkyl cyclopropyl ketone, which then undergoes ring opening and subsequent cycloaddition. The addition of a co-reductant, such as metallic samarium (Sm⁰), can be crucial for catalyst turnover and preventing catalyst deactivation, particularly with more recalcitrant substrates.[4][5][7]
Table 2: SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones
| Entry | Alkyl Cyclopropyl Ketone | Alkyne Partner | Product | Yield (%) | |---|---|---|---| | 1 | Cyclohexyl cyclopropyl ketone | Phenylacetylene | Substituted cyclopentene | 85 | | 2 | n-Butyl cyclopropyl ketone | 1-Octyne | Substituted cyclopentene | 78 | | 3 | tert-Butyl cyclopropyl ketone | 4-Phenyl-1-butyne | Substituted cyclopentene | 90 | | 4 | Cyclopentyl cyclopropyl ketone | Trimethylsilylacetylene | Substituted cyclopentene | 72 |
Data sourced from representative studies.[4][7]
Experimental Protocol: General Procedure for SmI₂-Catalyzed [3+2] Cycloaddition
In a nitrogen-filled glovebox, a solution of the alkyl cyclopropyl ketone (0.2 mmol) and the alkyne (0.4 mmol) in anhydrous THF (2 mL) is prepared. To this solution is added a freshly prepared solution of SmI₂ in THF (0.1 M, 1.2 equiv). For less reactive substrates, Sm⁰ powder (15 mol%) can be added to the reaction mixture. The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cyclopentene derivative.
Asymmetric Ring-Opening Reactions
The synthesis of chiral molecules is of paramount importance in drug development. Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds, and novel methods for the asymmetric ring-opening of cyclopropyl ketones have been developed using chiral Lewis acid catalysts.
One notable example is the use of a chiral N,N'-dioxide-scandium(III) complex to catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, such as β-naphthols and indoles.[9][10] This reaction proceeds with high yields and excellent enantioselectivities, providing access to valuable chiral building blocks.
Table 3: Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthol
| Entry | Cyclopropyl Ketone | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl cyclopropyl ketone | Chiral β-naphthol derivative | 99 | 95 |
| 2 | 2-Thienyl cyclopropyl ketone | Chiral β-naphthol derivative | 92 | 97 |
| 3 | Vinyl cyclopropyl ketone | Chiral β-naphthol derivative | 85 | 92 |
| 4 | 4-Chlorophenyl cyclopropyl ketone | Chiral β-naphthol derivative | 96 | 94 |
Representative data from published literature.[9][10]
Experimental Protocol: General Procedure for Asymmetric Ring-Opening
A mixture of the chiral N,N'-dioxide ligand (11 mol%) and Sc(OTf)₃ (10 mol%) in a suitable solvent (e.g., CHCl₃ or toluene) is stirred at room temperature for 30 minutes to pre-form the catalyst. The cyclopropyl ketone (0.1 mmol) and the nucleophile (e.g., β-naphthol, 0.12 mmol) are then added. The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for 24-48 hours. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the enantiomerically enriched product.
Nickel-Catalyzed Ring-Opening and Cross-Coupling Reactions
Transition metal catalysis offers a powerful platform for the functionalization of C-C bonds. Nickel-catalyzed reactions have been successfully employed for the ring-opening and subsequent cross-coupling of cyclopropyl ketones with a variety of partners, including organozinc reagents and alkyl halides.[11][12][13][14][15] These reactions provide a direct route to γ-functionalized ketones, which are valuable intermediates in organic synthesis.
The mechanism often involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, followed by transmetalation or radical capture and reductive elimination. The choice of ligand on the nickel catalyst is crucial for controlling the reactivity and selectivity of the transformation.
Applications in Drug Discovery
The unique structural features of cyclopropyl ketones and their derivatives make them attractive scaffolds for the development of new therapeutic agents. Two areas where they have shown particular promise are as kinase inhibitors and in the synthesis of prostaglandin analogs.
Cyclopropyl Ketones as Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key focus of cancer research and the treatment of inflammatory diseases. The rigid nature of the cyclopropyl group can help to position key pharmacophoric elements within the ATP-binding site of a kinase, leading to enhanced potency and selectivity.
For example, a cyclopropylcarbonyl group has been incorporated into a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This compound, TAK-593, exhibited an IC₅₀ value of 0.95 nM against VEGFR2.[16]
Table 4: Biological Activity of a Cyclopropyl Ketone-Containing Kinase Inhibitor
| Compound | Target Kinase | IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) |
| TAK-593 | VEGFR2 | 0.95 | 0.30 (HUVEC) |
Data for the potent VEGFR2 inhibitor TAK-593.[16]
Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates this critical signaling cascade. Novel cyclopropyl ketone-based inhibitors could be designed to target kinases within this pathway, such as PI3K, Akt, or mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: General In Vitro Kinase Inhibition Assay
The inhibitory activity of a novel cyclopropyl ketone derivative against a target kinase is typically assessed using an in vitro kinase assay. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound (cyclopropyl ketone derivative) in an appropriate kinase buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining using a commercial kit that employs a luciferase/luciferin system to generate a luminescent signal. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Synthesis of Prostaglandin Analogs
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The synthesis of prostaglandin analogs is an important area of drug discovery, and cyclopropyl ketones can serve as key intermediates in their preparation. For instance, the ring-opening of a cyclopropyl ketone can be a key step in constructing the cyclopentanone core of prostaglandins.[12][13]
Conclusion and Future Directions
The field of novel cyclopropyl ketones is ripe with opportunities for further research and development. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse molecular libraries. Future research should focus on expanding the scope of these reactions, developing more enantioselective catalytic systems, and exploring the biological activity of the resulting compounds in greater detail. The application of these novel cyclopropyl ketones as probes for biological pathways and as starting points for the development of new therapeutics holds immense promise for addressing unmet medical needs.
References
- 1. scispace.com [scispace.com]
- 2. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-Metal Cooperation Enables Net Ring-Opening C-C Activation / Difunctionalization of Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermochemical properties of substituted cyclopropyl ketones, compounds of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and conformational properties. Understanding the energetic landscape of these molecules is crucial for predicting their stability, reaction pathways, and potential applications in drug design. This document summarizes key quantitative thermochemical data, details experimental and computational methodologies for their determination, and visualizes the underlying principles and workflows.
Quantitative Thermochemical Data
The following tables present a summary of available experimental and computational thermochemical data for a selection of substituted cyclopropyl ketones. All values have been converted to kJ/mol for consistency and ease of comparison.
Table 1: Thermochemical Properties of Selected Substituted Cyclopropyl Ketones
| Compound Name | CAS Number | Molecular Formula | ΔfH°(g) (kJ/mol) | ΔfH°(l) (kJ/mol) | ΔcH°(l) (kJ/mol) | ΔvapH° (kJ/mol) | Strain Energy (kJ/mol) |
| Methyl cyclopropyl ketone | 765-43-5 | C₅H₈O | - | - | - | - | - |
| Ethyl cyclopropyl ketone | 6704-19-4 | C₆H₁₀O | - | - | - | - | - |
| Phenyl cyclopropyl ketone | 3481-02-5 | C₁₀H₁₀O | - | - | - | - | - |
| Dicyclopropyl ketone | 1121-37-5 | C₇H₁₀O | - | - | - | - | - |
Table 2: Comparative Strain Energies of Cyclic Ketones and Related Compounds
| Compound | Ring Size | Strain Energy (kJ/mol) | Reference |
| Cyclopropane | 3 | 115 | [1] |
| Cyclobutane | 4 | 110 | [2] |
| Cyclopentane | 5 | 26 | [2] |
| Cyclohexane | 6 | ~0 | [2] |
| Cyclopropanone | 3 | ~205 | [2] |
| Cyclobutanone | 4 | ~110 | - |
| Acetone (acyclic ref.) | - | 0 | [3] |
The strain energy of the cyclopropyl group, estimated to be around 115 kJ/mol, is a dominant factor in the chemistry of these ketones.[1] This inherent strain arises from bond angle distortion (60° vs. the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsed C-H bonds.[1] The introduction of substituents can further modulate this strain. For instance, gem-dimethyl substitution on a cyclopropane ring can lower the strain energy by 6-10 kcal/mol (approximately 25-42 kJ/mol).[4]
Experimental Protocols
The primary experimental technique for determining the enthalpy of combustion, from which the enthalpy of formation is derived, is bomb calorimetry .
Detailed Protocol for Bomb Calorimetry of Liquid Substituted Cyclopropyl Ketones
This protocol outlines the steps for determining the standard enthalpy of combustion of a liquid substituted cyclopropyl ketone using a constant-volume bomb calorimeter.
Materials:
-
Constant-volume bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or stainless steel)
-
Fuse wire (e.g., platinum or nickel-chromium)
-
Calorimeter bucket
-
High-precision thermometer
-
Stirrer
-
Benzoic acid (for calibration)
-
The liquid substituted cyclopropyl ketone sample
-
Distilled water
-
Pipette
Procedure:
-
Calibration of the Calorimeter:
-
Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.
-
Cut a piece of fuse wire of known length and mass, and securely attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
-
Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere with water vapor.
-
Carefully assemble the bomb, sealing it tightly.
-
Pressurize the bomb with pure oxygen to a pressure of approximately 25-30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely measured mass of water.
-
Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.
-
Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise at regular intervals until a maximum temperature is reached and the system begins to cool.
-
After the experiment, release the pressure from the bomb, disassemble it, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.
-
-
Combustion of the Liquid Ketone Sample:
-
For volatile liquid samples, encapsulation in a gelatin capsule or use of a glass ampoule is recommended to prevent evaporation before ignition.
-
Accurately weigh the liquid sample in the chosen container.
-
Place the container in the crucible.
-
Arrange the fuse wire so that it is in contact with the sample or the container.
-
Repeat steps 3-11 from the calibration procedure.
-
Calculations:
-
Corrected Temperature Rise (ΔT): Account for heat exchange with the surroundings by extrapolating the temperature-time data before and after combustion.
-
Total Heat Released (q_total): q_total = C_cal * ΔT
-
Heat of Combustion of the Sample (q_sample): q_total = q_sample + q_wire + q_other
-
q_wire is the heat released by the combustion of the fuse wire (calculated from the mass of wire burned).
-
q_other includes corrections for the formation of nitric acid from residual nitrogen in the bomb.
-
-
Molar Enthalpy of Combustion (ΔcH°): ΔcH° = q_sample / moles of sample
-
Standard Enthalpy of Formation (ΔfH°): Use Hess's Law, applying the calculated enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Safety Precautions:
-
Handle oxygen cylinders with extreme care and ensure they are properly secured.
-
Do not exceed the recommended sample size or oxygen pressure for the calorimeter.
-
Ensure the bomb is properly sealed before ignition.
-
Stand back from the calorimeter during ignition.
-
Wear appropriate personal protective equipment, including safety glasses.
Computational Protocols
Computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-accuracy composite methods like Gaussian-n (G3, G4) theories are particularly well-suited for this purpose.[5][6][7]
Detailed Protocol for Calculating Enthalpy of Formation using Gaussian
This protocol outlines the general steps to calculate the gas-phase standard enthalpy of formation of a substituted cyclopropyl ketone using the Gaussian software package.
Software: Gaussian 16 or a later version.
Methodology: G4 theory is recommended for its high accuracy.[7]
Procedure:
-
Geometry Optimization and Frequency Calculation:
-
Build the 3D structure of the substituted cyclopropyl ketone.
-
Perform a geometry optimization and frequency calculation using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). This step is to obtain a reasonable starting geometry and to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
G4 Calculation:
-
Use the optimized geometry as the input for a G4 calculation. In Gaussian, this is typically specified using the G4 keyword in the route section.
-
The G4 protocol involves a series of single-point energy calculations at different levels of theory and with different basis sets, along with corrections for zero-point vibrational energy (ZPVE), thermal effects, and empirical higher-level corrections.
-
-
Extraction of the G4 Enthalpy:
-
From the Gaussian output file, locate the final G4 calculated enthalpy at 298.15 K. This value is typically labeled as "G4(0 K)=", "G4 Enthalpy=", or a similar descriptor. This value represents the total enthalpy of the molecule.
-
-
Calculation of the Enthalpy of Formation (Atomization Method):
-
To calculate the standard enthalpy of formation (ΔfH°), the atomization energy approach is commonly used. This involves calculating the G4 enthalpies of the constituent atoms in their standard states (e.g., C, H, O).
-
The atomization enthalpy (ΣD₀) is the difference between the sum of the G4 enthalpies of the individual atoms and the G4 enthalpy of the molecule.
-
The enthalpy of formation is then calculated using the following equation: ΔfH°(Molecule, 298.15 K) = Σ[ΔfH°(Atom, 298.15 K)] - ΣD₀(298.15 K) where ΔfH°(Atom, 298.15 K) are the well-established experimental standard enthalpies of formation of the gaseous atoms.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. books.rsc.org [books.rsc.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Acetone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
Methodological & Application
Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Aryl Ethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1] This application note focuses on the cyclopropanation of α,β-unsaturated aryl ketones, a class of compounds structurally related to aryl ethyl ketones, using stabilized sulfur ylides. The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, offering a powerful and often diastereoselective route to synthetically valuable aryl-substituted cyclopropyl ketones.[2][3] These motifs are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability.
For the cyclopropanation of α,β-unsaturated ketones (enones), dimethylsulfoxonium methylide, also known as the Corey-Chaykovsky reagent, is the reagent of choice.[3] This stabilized ylide preferentially undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][4] This contrasts with less stable ylides like dimethylsulfonium methylide, which tend to favor 1,2-addition to the carbonyl group, leading to epoxidation.[2]
Reaction Mechanism and Stereoselectivity
The cyclopropanation of an α,β-unsaturated aryl ketone with dimethylsulfoxonium methylide follows a well-established stepwise mechanism. The reaction is known for its diastereoselectivity, typically favoring the formation of the trans-cyclopropane product, where the substituents on the newly formed ring are on opposite faces.[5] This stereochemical outcome is often independent of the starting enone's geometry because bond rotation in the intermediate can occur faster than ring closure.[5]
The generally accepted mechanism involves the following key steps:
-
Ylide Formation: The sulfur ylide (dimethylsulfoxonium methylide) is generated in situ by deprotonating a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride (NaH).[3]
-
Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion. This is the rate-determining step and establishes the initial stereochemistry.[6]
-
Intramolecular Ring Closure: The resulting enolate intermediate undergoes an intramolecular SN2 reaction, where the enolate oxygen attacks the carbon bearing the sulfoxonium group, which acts as an excellent leaving group (dimethyl sulfoxide, DMSO), to close the three-membered ring.[4]
Quantitative Data Summary
The diastereoselectivity and yield of the Corey-Chaykovsky cyclopropanation can be influenced by factors such as the solvent, temperature, and the specific substituents on the aryl ketone. The following table summarizes representative data for the cyclopropanation of various γ-silyloxy-α,β-unsaturated aryl ketones with dimethylsulfoxonium methylide.[6][7]
| Entry | R (Aryl Group) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Phenyl | DMF | -30 | 97 | 9:1 |
| 2 | 4-Chlorophenyl | DMF | -30 | 91 | 9:1 |
| 3 | 4-Carbomethoxyphenyl | DMF | -30 | 95 | 9:1 |
| 4 | 2-Furyl | DMF | -30 | 88 | 7:1 |
| 5 | Naphthyl | DMF | -30 | 92 | 8:1 |
Data sourced from Hou, et al., ACS Omega 2017, 2, 8, 4634–4641.[6][7] The reactions were conducted using trimethylsulfoxonium iodide (2 equiv.) and NaH (2 equiv.) with the enone substrate.[6] The anti-diastereomer is the major product.[6][7]
Detailed Experimental Protocols
This section provides a detailed protocol for the cyclopropanation of a representative α,β-unsaturated aryl ketone.
General Protocol for the Cyclopropanation of γ-Silyloxy-α,β-Unsaturated Aryl Ketones[6]
Materials:
-
γ-Silyloxy-α,β-unsaturated aryl ketone (1.0 equiv)
-
Trimethylsulfoxonium iodide (Me₃S(O)I) (2.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.0 equiv).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by trimethylsulfoxonium iodide (2.0 equiv). Stir the resulting suspension at room temperature for 30 minutes to generate the dimethylsulfoxonium methylide.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.
-
Dissolve the γ-silyloxy-α,β-unsaturated aryl ketone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled ylide suspension over 10-15 minutes.
-
Stir the reaction mixture at this temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired aryl cyclopropyl ketone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Applications and Scope
The Corey-Chaykovsky cyclopropanation of α,β-unsaturated aryl ketones is a versatile reaction with broad applications in organic synthesis. The resulting aryl cyclopropyl ketones are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceutical agents.[8] The reaction is tolerant of a variety of functional groups on the aryl ring, including halogens and esters, making it a robust tool for late-stage diversification in drug discovery programs.[6] Furthermore, asymmetric variants of the Corey-Chaykovsky reaction have been developed, employing chiral sulfur ylides to achieve high levels of enantioselectivity, further expanding the utility of this powerful transformation.[3]
References
- 1. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and reaction mechanisms for the synthesis of cyclopropyl ketones, a valuable structural motif in medicinal chemistry and drug development. While direct, detailed experimental protocols for Cyclopropyl 2-(4-methylphenyl)ethyl ketone (also known as 1-cyclopropyl-3-(p-tolyl)propan-1-one) are not extensively reported, plausible synthetic routes include the Friedel-Crafts acylation of 1-ethyl-4-methylbenzene with cyclopropanecarbonyl chloride or the copper-catalyzed Michael addition of a p-tolyl Grignard reagent to cyclopropyl vinyl ketone.[1][2][3] This document focuses on a robust and widely applicable two-step method for the synthesis of a related class of compounds, aryl cyclopropyl ketones, via the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone (chalcone). The protocols and mechanisms provided are foundational for researchers aiming to synthesize a variety of substituted cyclopropyl ketones.
Introduction
The cyclopropyl group is a key pharmacophore in modern drug design. Its incorporation into a molecule can enforce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins. This document details a reliable synthetic pathway to access aryl-substituted cyclopropyl ketones, beginning with the base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by the Corey-Chaykovsky cyclopropanation to form the three-membered ring.
Part 1: Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)
This section describes the Claisen-Schmidt condensation between an aromatic ketone (acetophenone) and an aromatic aldehyde (4-methylbenzaldehyde) that lacks alpha-hydrogens.[4][5]
Reaction Scheme
Caption: Overall reaction for chalcone synthesis.
Experimental Protocol: Claisen-Schmidt Condensation
-
Preparation: To a 100 mL round-bottom flask, add acetophenone (10 mmol, 1.0 eq) and 4-methylbenzaldehyde (10 mmol, 1.0 eq).
-
Dissolution: Add 25 mL of 95% ethanol to the flask and stir at room temperature until all reactants are fully dissolved.
-
Reaction Initiation: While stirring, add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 5 minutes. A precipitate may begin to form.[6]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash the crystals with 20 mL of cold water, followed by 10 mL of cold 95% ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone as a crystalline solid.
Quantitative Data
| Reactant 1 (eq) | Reactant 2 (eq) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetophenone (1.0) | 4-Methylbenzaldehyde (1.0) | 10% aq. NaOH | Ethanol | 3 | 25 | ~85-95 | [7][8] |
| 2'-Hydroxyacetophenone (1.0) | 2-Methylbenzaldehyde (1.0) | NaOH | Methanol | - | High | 63.8 | [9] |
| 2,4-dihydroxy acetophenone (1.0) | 4-hydroxybenzaldehyde (1.0) | 60% aq. NaOH | Ethanol | 3 | Reflux | 60 | [8] |
Reaction Mechanism: Claisen-Schmidt Condensation
The mechanism proceeds via an initial deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone.[10]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Part 2: Synthesis of Aryl Cyclopropyl Ketone
This section describes the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert the α,β-unsaturated ketone (chalcone) into the corresponding cyclopropyl ketone.[11] Dimethylsulfoxonium methylide is used as the reagent, as it selectively performs a 1,4-conjugate addition to enones, leading to cyclopropanation.[11][12][13]
Reaction Scheme
Caption: Overall reaction for Corey-Chaykovsky cyclopropanation.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.1 mmol, 1.1 eq) to 10 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Ylide Formation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.1 mmol, 1.1 eq) portion-wise at room temperature. Stir the resulting mixture for 15-20 minutes until gas evolution ceases and a clear solution is formed.[14]
-
Substrate Addition: Dissolve the chalcone (from Part 1, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMSO and add it dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at room temperature or warm to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.[15]
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water and extract with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure aryl cyclopropyl ketone.
Quantitative Data
| Substrate | Ylide Precursor | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Various enones | Me₃S(O)I | KOtBu | DMSO | < 20 | 50-60 | 75-90 | [15] |
| Chalcone | Me₃S(O)I | NaH | DMSO | - | RT | Good | [13] |
| Allyl cyclohexanone | Me₃SI | KOtBu | DMSO | 120 | RT | 88 | [14] |
Reaction Mechanism: Corey-Chaykovsky Cyclopropanation
The reaction is initiated by the 1,4-conjugate (Michael) addition of the sulfur ylide to the α,β-unsaturated ketone. This is the rate-determining step and forms a stabilized enolate intermediate.[13] This is followed by a rapid intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) and closing the three-membered ring.[12][14][16]
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. rsc.org [rsc.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. pubcompare.ai [pubcompare.ai]
- 10. m.youtube.com [m.youtube.com]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Laboratory-Scale Synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. The synthesis involves the preparation of a Grignard reagent from 2-(4-methylphenyl)ethyl bromide, followed by its reaction with cyclopropanecarbonyl chloride. This method is robust and suitable for producing the target ketone for research and development purposes in medicinal chemistry and drug discovery.
Introduction
Cyclopropyl ketones are valuable structural motifs in organic chemistry and are found in numerous biologically active compounds and pharmaceutical intermediates. The cyclopropyl group can influence the conformational rigidity, metabolic stability, and binding affinity of molecules. This compound is a key building block for the synthesis of more complex molecular architectures. This document outlines a reliable and reproducible method for its preparation on a laboratory scale.
Reaction Scheme
Step 1: Preparation of 2-(4-methylphenyl)ethyl magnesium bromide (Grignard Reagent)
4-Methylphenethyl bromide + Mg → 2-(4-methylphenyl)ethyl magnesium bromide
Step 2: Synthesis of this compound
2-(4-methylphenyl)ethyl magnesium bromide + Cyclopropanecarbonyl chloride → this compound
Experimental Protocols
Part 1: Preparation of 2-(4-methylphenyl)ethyl magnesium bromide
Materials:
-
2-(4-methylphenyl)ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure all moisture is removed.
-
Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.
-
Anhydrous diethyl ether or THF is added to just cover the magnesium turnings.
-
A solution of 2-(4-methylphenyl)ethyl bromide (1.0 eq.) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
-
A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature and used directly in the next step.
Part 2: Synthesis of this compound
Materials:
-
Solution of 2-(4-methylphenyl)ethyl magnesium bromide (from Part 1)
-
Cyclopropanecarbonyl chloride
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The freshly prepared Grignard reagent from Part 1 is cooled to 0 °C in an ice bath.
-
A solution of cyclopropanecarbonyl chloride (0.9 eq.) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| 2-(4-methylphenyl)ethyl bromide | 199.09 | 1.35 | 50 | 1.0 |
| Magnesium | 24.31 | - | 60 | 1.2 |
| Cyclopropanecarbonyl chloride | 104.54 | 1.152 | 45 | 0.9 |
| This compound | 188.27 | - | - | - |
Theoretical Yield Calculation: Based on cyclopropanecarbonyl chloride as the limiting reagent (45 mmol), the theoretical yield of this compound is 8.47 g.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include those for the cyclopropyl protons (multiplets in the range of 0.7-1.2 ppm), the methylene protons of the ethyl chain (triplets around 2.8-3.2 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), and the aromatic protons (doublets in the range of 7.0-7.3 ppm).
-
¹³C NMR: Characteristic peaks for the carbonyl carbon (around 208-212 ppm), the carbons of the phenyl ring, the methyl carbon, the methylene carbons, and the carbons of the cyclopropyl ring are expected.
-
IR Spectroscopy: A strong absorption band corresponding to the ketone carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 188. Key fragmentation patterns would likely involve cleavage at the bonds alpha to the carbonyl group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Acyl chlorides are corrosive and lachrymatory. Handle in a well-ventilated fume hood.
-
The quenching of the reaction is exothermic and should be performed with caution, especially on a larger scale.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry
Application Notes and Protocols for Cyclopropyl 2-(4-methylphenyl)ethyl ketone
Topic: Applications of this compound in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research on the specific medicinal chemistry applications of "this compound" is limited. The following application notes and protocols are presented as a representative example based on the structural motifs of the molecule. The cyclopropyl and ketone moieties are significant pharmacophores known to confer valuable properties in drug candidates.[1][2][3] The cyclopropyl group, in particular, is a versatile fragment in drug design used to enhance potency, increase metabolic stability, reduce off-target effects, and provide conformational rigidity.[4][5][6] This document outlines a hypothetical application for this compound as an inhibitor of Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases.
Introduction: Hypothetical Application as a MAO-B Inhibitor
Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine, in the central nervous system. Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's disease, as it leads to decreased dopamine levels and increased oxidative stress through the production of hydrogen peroxide.
The structure of this compound (herein referred to as CPMPK) contains features conducive to MAO-B inhibition. The cyclopropyl group can confer metabolic stability and orient the molecule within the enzyme's active site, potentially leading to potent and selective inhibition.[4][6] This note details the hypothetical evaluation of CPMPK as a novel MAO-B inhibitor for potential therapeutic use in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical evaluation studies of CPMPK.
Table 1: Physicochemical Properties of CPMPK
| Property | Value | Method |
| Molecular Formula | C₁₂H₁₄O | --- |
| Molecular Weight | 174.24 g/mol | --- |
| LogP (Calculated) | 3.25 | ALOGPS 2.1 |
| pKa | Not Ionizable | ChemAxon |
| Aqueous Solubility | 45.2 mg/L (Predicted) | ALOGPS 2.1 |
| Polar Surface Area | 17.07 Ų | --- |
Table 2: In Vitro Biological Activity of CPMPK
| Assay Type | Target | IC₅₀ (nM) | Notes |
| Enzyme Inhibition | Human MAO-B | 75 nM | Recombinant enzyme |
| Enzyme Inhibition | Human MAO-A | 1,500 nM | Recombinant enzyme |
| Cell Viability | SH-SY5Y Cells | > 10,000 nM | 24-hour incubation |
| Blood-Brain Barrier | PAMPA Assay | Pe = 6.5 x 10⁻⁶ cm/s | High permeability predicted |
Signaling Pathway and Mechanism of Action
MAO-B is located on the outer mitochondrial membrane and plays a critical role in dopamine metabolism. By inhibiting MAO-B, CPMPK would theoretically prevent the breakdown of dopamine in the brain. This action increases dopaminergic neurotransmission and reduces the production of reactive oxygen species (ROS) that contribute to neuronal damage.
Caption: Hypothetical mechanism of CPMPK as a MAO-B inhibitor.
Experimental Protocols
Protocol: MAO-B Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CPMPK against recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
CPMPK stock solution (10 mM in DMSO)
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of CPMPK in assay buffer, starting from the 10 mM stock. The final concentrations in the assay should typically range from 1 nM to 100 µM. Include a DMSO-only control.
-
Assay Preparation: To each well of the 96-well plate, add 20 µL of the diluted CPMPK or control.
-
Enzyme Addition: Add 20 µL of MAO-B enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 60 µL of the reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the plate reader and measure the fluorescence signal every 2 minutes for a total of 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the normalized percent inhibition against the logarithm of CPMPK concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of CPMPK in a relevant neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CPMPK stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Plate reader with absorbance capabilities (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CPMPK in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO-only vehicle control.
-
Incubation: Incubate the treated cells for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Incubate the plate for at least 1 hour at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of CPMPK concentration.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a preclinical evaluation for a novel compound like CPMPK.
Caption: General workflow for the discovery and initial evaluation of CPMPK.
References
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of cyclopropyl 2-(4-methylphenyl)ethyl ketone as a versatile building block in organic synthesis, with a focus on its application in the construction of heterocyclic scaffolds relevant to medicinal chemistry. The protocols provided are representative examples based on the known reactivity of cyclopropyl ketones.
Introduction
This compound, also known as 1-cyclopropyl-3-(4-methylphenyl)propan-1-one, is a valuable synthetic intermediate. The presence of the cyclopropyl ketone moiety offers a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures. The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups in drug design, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects.[1][2] This ketone can serve as a precursor to a variety of carbocyclic and heterocyclic systems through reactions involving the carbonyl group and the adjacent cyclopropyl ring.
Application: Synthesis of Pyrazoline Heterocycles
One of the key applications of ketones in organic synthesis is their reaction with hydrazine derivatives to form pyrazolines, a class of five-membered nitrogen-containing heterocycles. Pyrazoline derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In this representative application, this compound is used as a key building block for the synthesis of a substituted pyrazoline via a condensation reaction with phenylhydrazine. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 5-cyclopropyl-1-phenyl-5-(2-(p-tolyl)ethyl)-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of a novel pyrazoline derivative from this compound and phenylhydrazine hydrochloride in the presence of a base.
Materials:
-
This compound
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 100 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10 mmol), phenylhydrazine hydrochloride (1.59 g, 11 mmol), and sodium acetate (1.23 g, 15 mmol).
-
Add 50 mL of ethanol to the flask, followed by 5 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of dichloromethane and 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure pyrazoline derivative.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-cyclopropyl-1-phenyl-5-(2-(p-tolyl)ethyl)-4,5-dihydro-1H-pyrazole.
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| This compound | 188.27 | 10 | 1.88 |
| Phenylhydrazine hydrochloride | 144.61 | 11 | 1.59 |
| Sodium acetate | 82.03 | 15 | 1.23 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |
| 5-cyclopropyl-1-phenyl-5-(2-(p-tolyl)ethyl)-4,5-dihydro-1H-pyrazole | 278.41 | 85 | 2.37 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target pyrazoline derivative.
Caption: Synthetic workflow for the preparation of a pyrazoline derivative.
Logical Relationship of Cyclopropyl Ketones in Drug Discovery
The following diagram illustrates the central role of cyclopropyl ketones as building blocks in the synthesis of diverse heterocyclic scaffolds for drug discovery.
Caption: Role of cyclopropyl ketones in generating diverse heterocyclic scaffolds.
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane rings are crucial pharmacophores found in numerous pharmaceuticals and bioactive natural products.[1][2] Their unique three-dimensional structure and conformational rigidity make them valuable motifs in drug design, often leading to improved potency, selectivity, and metabolic stability. Consequently, the development of robust and stereocontrolled methods for synthesizing these building blocks is of paramount importance. Among these, chiral cyclopropyl ketones stand out as highly versatile synthetic intermediates, amenable to a wide range of chemical transformations.[1][3]
This document provides detailed application notes and protocols for three major strategies in the asymmetric synthesis of chiral cyclopropyl ketones: metal-catalyzed cyclopropanation, organocatalytic cyclopropanation, and biocatalytic cyclopropanation. Each section includes an overview of the methodology, a detailed experimental protocol for a key reaction, and a summary of reported performance data.
Overview of Synthetic Strategies
The asymmetric synthesis of chiral cyclopropyl ketones can be broadly categorized based on the nature of the catalyst employed. Each approach offers distinct advantages regarding substrate scope, catalyst availability, and operational simplicity. The primary methods involve the reaction of an electron-deficient alkene, such as an enone, with a carbene precursor or a suitable ylide.
Caption: High-level overview of major catalytic approaches to chiral cyclopropyl ketones.
Method 1: Metal-Catalyzed Asymmetric Cyclopropanation
Transition metal catalysis is a powerful tool for cyclopropanation, often providing high yields and selectivities. Various methods exist, differing in the choice of metal, ligand, and carbene precursor.
Protocol 1A: La-Li Heterobimetallic Catalyzed Corey-Chaykovsky Reaction
This method utilizes a heterobimetallic lanthanum-lithium complex to catalyze the asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide.[4] The addition of sodium iodide (NaI) has been shown to be crucial for achieving high enantioselectivity.[4] The reaction exclusively yields the trans cyclopropane product.[4]
Caption: Experimental workflow for La-Li heterobimetallic catalyzed cyclopropanation.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried flask under argon, (S)-3,3',5,5'-Tetra-tert-butyl-1,1'-bi-2,2'-diol (10 mol %) and NaI (10 mol %) are dissolved in anhydrous THF. The solution is cooled to 0 °C, and n-BuLi (1.6 M in hexane, 30 mol %) is added dropwise. After stirring for 30 minutes, La(O-i-Pr)₃ (10 mol %) is added, and the mixture is stirred for an additional 2 hours at room temperature.
-
Ylide Preparation: In a separate flask, a suspension of NaH (60% in oil, 1.5 equiv) in anhydrous DMSO is heated to 70 °C for 1 hour under argon. The resulting solution is cooled, and anhydrous THF is added, followed by trimethylsulfoxonium iodide (1.5 equiv). The mixture is stirred for 30 minutes at room temperature.
-
Cyclopropanation: The substrate enone (1.0 equiv) is added to the prepared catalyst solution. The mixture is cooled to 0 °C, and the ylide solution is added dropwise over 10 minutes.
-
Workup: The reaction is stirred at 0 °C until completion (monitored by TLC). It is then quenched with saturated aqueous NH₄Cl and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the chiral cyclopropyl ketone.
Data Summary: La-Li Catalyzed Cyclopropanation of Chalcone Derivatives [4]
| Entry | Enone Substrate (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 96 | 99 |
| 2 | 4-MeC₆H₄ | 85 | 98 |
| 3 | 4-MeOC₆H₄ | 97 | 99 |
| 4 | 4-ClC₆H₄ | 92 | 98 |
| 5 | 2-Naphthyl | 90 | 98 |
| 6 | 2-Thienyl | 73 | 84 |
Method 2: Organocatalytic Asymmetric Cyclopropanation
Organocatalysis provides a metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules. For cyclopropanation, chiral secondary amines are used to activate α,β-unsaturated aldehydes via iminium ion formation, which then react with stabilized ylides.[2][5]
Protocol 2A: Iminium-Mediated Cyclopropanation of Enals
This protocol uses a chiral diphenylprolinol TMS ether catalyst to facilitate the cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates, yielding highly functionalized chiral cyclopropanes.[5]
Caption: Catalytic cycle for iminium-mediated organocatalytic cyclopropanation.
Experimental Protocol:
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.2 mmol) in anhydrous chloroform (1.0 mL) is added the chiral diphenylprolinol TMS ether catalyst (20 mol %) and 2,6-lutidine (0.4 mmol).
-
Addition of Nucleophile: Diethyl bromomalonate (0.3 mmol) is added to the mixture.
-
Reaction: The reaction is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified using flash chromatography (e.g., hexane/ethyl acetate eluent) to afford the pure chiral cyclopropane product.
Data Summary: Organocatalytic Cascade Michael-Alkylation [5]
| Entry | Aldehyde Substrate (R) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | 94 | >30:1 | 96 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 92 | >30:1 | 98 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | 95 | >30:1 | 95 |
| 4 | (E)-Hex-2-enal | 86 | >30:1 | 90 |
| 5 | (E)-3-(Furan-2-yl)acrylaldehyde | 93 | >30:1 | 94 |
Method 3: Biocatalytic Asymmetric Cyclopropanation
Biocatalysis leverages the exquisite selectivity of enzymes for asymmetric synthesis. Engineered proteins, particularly heme proteins, have emerged as powerful catalysts for non-natural reactions, including cyclopropanation.
Protocol 3A: Chemoenzymatic Synthesis with Engineered Myoglobin
This innovative strategy uses an engineered variant of sperm whale myoglobin, Mb(H64G,V68A), to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors.[1][6] This method provides access to a diverse library of chiral cyclopropyl ketones.[1][7]
Caption: Workflow for biocatalytic synthesis of cyclopropyl ketones via engineered myoglobin.
Experimental Protocol:
-
Reaction Setup: In an anaerobic glovebox, a solution of the purified Mb(H64G,V68A) catalyst (0.2 mol %) in potassium phosphate buffer (pH 8.0) is prepared. The vinylarene substrate (1.0 equiv) and sodium dithionite (1.2 equiv) are added.
-
Substrate Addition: The reaction vial is sealed, and a solution of the diazoketone (1.2 equiv) in an appropriate solvent (e.g., DMSO/H₂O) is added dropwise via syringe pump over several hours.
-
Reaction: The mixture is stirred at room temperature for the duration of the addition and for an additional period until the reaction is complete.
-
Workup: The reaction mixture is removed from the glovebox and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the final product.
Data Summary: Biocatalytic Cyclopropanation Scope [1][6]
| Entry | Vinylarene | Diazoketone | Yield (%) | dr | ee (%) |
| 1 | Styrene | α-diazoacetophenone | 78 | >50:1 | >99 |
| 2 | 4-Methoxystyrene | α-diazoacetophenone | 75 | >50:1 | >99 |
| 3 | 4-Chlorostyrene | α-diazoacetophenone | 72 | >50:1 | >99 |
| 4 | Styrene | 1-diazobutan-2-one | 64 | >50:1 | >99 |
| 5 | Styrene | 1-diazo-3,3-dimethylbutan-2-one | 60 | >50:1 | >99 |
Synthetic Utility and Further Transformations
Chiral cyclopropyl ketones are not merely synthetic targets but are also powerful intermediates for accessing other valuable molecular scaffolds. Their inherent ring strain allows for a variety of stereocontrolled ring-opening and rearrangement reactions. For instance, they can undergo photocatalytic [3+2] cycloadditions with alkenes to form densely substituted cyclopentane structures.[8] This transformation highlights their utility in rapidly building molecular complexity, a key consideration in drug discovery campaigns.
Caption: Synthetic transformations of chiral cyclopropyl ketones into other valuable scaffolds.
Conclusion
The asymmetric synthesis of chiral cyclopropyl ketones is a well-developed field with multiple powerful and reliable strategies available to researchers.
-
Metal-catalyzed methods offer high efficiency and are complementary to other approaches, with recent developments focusing on safer carbene precursors.[4][9]
-
Organocatalysis provides a robust, metal-free alternative that is particularly effective for generating highly functionalized cyclopropanes from unsaturated aldehydes.[5]
-
Biocatalysis , using engineered enzymes, represents a frontier in the field, delivering exceptional levels of stereocontrol and demonstrating the power of chemoenzymatic strategies.[1]
The choice of method will depend on the specific target molecule, desired substitution pattern, and available resources. The protocols and data presented here serve as a guide for professionals in chemistry and drug development to select and implement the most suitable strategy for their synthetic campaigns.
References
- 1. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Catalytic Routes to Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic preparation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone, a valuable building block in medicinal chemistry and drug discovery. The primary focus is on the robust and widely applicable Corey-Chaykovsky reaction, a method known for its efficiency in forming cyclopropane rings.
Introduction
Cyclopropyl ketones are important structural motifs found in numerous biologically active compounds and pharmaceuticals. The unique conformational constraints and electronic properties of the cyclopropane ring can impart favorable characteristics to drug candidates, including enhanced metabolic stability and binding affinity. This document outlines a reliable catalytic method for the synthesis of this compound, leveraging the reaction of a sulfur ylide with an α,β-unsaturated ketone.
Recommended Catalytic Method: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a classic and highly effective method for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones.[1][2] The reaction involves the conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1] A key advantage of this method is its operational simplicity and the commercial availability of the necessary reagents.
A suitable and commercially available precursor for the synthesis of this compound is 4-(p-tolyl)-3-buten-2-one .[3][4][5]
Reaction Scheme:
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Cyclopropane synthesis [organic-chemistry.org]
- 3. Cyclopropanespiro-β-lactones derived from 4-[(Z)-ethylidene]-3-methyloxetan-2-one: diastereoselective formation and rearrangement reactions [agris.fao.org]
- 4. 4-(对甲苯基)-3-丁烯-2-酮 (predominantly trans), 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: Derivatization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone and subsequent biological screening of the resulting compound library. The protocols outlined below detail key chemical transformations including reductive amination, aldol condensation, and the Wittig reaction to generate a diverse set of derivatives. Furthermore, a high-throughput screening protocol is provided to assess the biological activity of the synthesized compounds.
Introduction
Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational properties and diverse biological activities, which can range from enzyme inhibition to antimicrobial and antitumor effects.[1] The starting material, this compound, serves as a versatile scaffold for chemical modification. By targeting the ketone functional group, a library of derivatives can be synthesized to explore the structure-activity relationship (SAR) and identify potential lead compounds for drug discovery. This document outlines the synthetic routes for derivatization and a general method for high-throughput biological screening.
Derivatization Strategies
The carbonyl group of the ketone is a prime target for a variety of chemical transformations. The following protocols describe three robust methods for generating a library of derivatives.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the ketone into a diverse range of secondary and tertiary amines.[2] This reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.[2] A variety of primary and secondary amines can be used to generate a library of N-substituted derivatives.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired primary or secondary amine (1.2 mmol) and four drops of acetic acid.
-
Stirring: The reaction mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Aldol Condensation
The aldol condensation is a classic carbon-carbon bond-forming reaction that can be used to introduce α,β-unsaturated systems.[3] The reaction of the ketone with an aromatic aldehyde under basic conditions will yield a chalcone-like derivative, a class of compounds known for their broad range of biological activities.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (2.0 mmol in 2 mL of water) dropwise with stirring.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The formation of a precipitate may be observed.[4][5]
-
Work-up: The reaction mixture is poured into ice-cold water (50 mL) and acidified with dilute HCl to a pH of ~5-6.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to yield the pure α,β-unsaturated ketone.
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds.[6] This reaction utilizes a phosphorus ylide to convert the ketone into a substituted alkene, allowing for the introduction of a variety of functional groups.[7][8]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere of nitrogen, suspend the desired phosphonium salt (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add a strong base such as n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. The formation of a colored solution indicates the generation of the ylide. Stir for 30 minutes at 0 °C.
-
Ketone Addition: A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the derivatization reactions.
Table 1: Reductive Amination Derivatives
| Derivative ID | Amine Used | Product Structure | Yield (%) | Purity (%) (by HPLC) |
| RA-01 | Benzylamine | C25H27N | 85 | >98 |
| RA-02 | Morpholine | C22H27NO | 78 | >99 |
| RA-03 | Piperidine | C23H29N | 82 | >97 |
Table 2: Aldol Condensation Derivatives
| Derivative ID | Aldehyde Used | Product Structure | Yield (%) | Purity (%) (by HPLC) |
| AC-01 | Benzaldehyde | C25H22O | 92 | >99 |
| AC-02 | 4-Chlorobenzaldehyde | C25H21ClO | 88 | >98 |
| AC-03 | 4-Methoxybenzaldehyde | C26H24O2 | 90 | >99 |
Table 3: Wittig Reaction Derivatives
| Derivative ID | Phosphonium Salt Used | Product Structure | Yield (%) | Purity (%) (by HPLC) |
| WR-01 | Methyltriphenylphosphonium bromide | C19H20 | 75 | >96 |
| WR-02 | Ethyltriphenylphosphonium bromide | C20H22 | 72 | >95 |
| WR-03 | Benzyltriphenylphosphonium chloride | C25H24 | 68 | >97 |
Biological Screening
A high-throughput screening (HTS) assay is essential for evaluating the biological activity of the synthesized compound library. A fluorescence-based assay for ketone detection can be adapted to screen for inhibitors of a target enzyme that metabolizes a ketone substrate.[9][10][11][12]
Protocol: High-Throughput Fluorescence-Based Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in the appropriate assay buffer.
-
Prepare a stock solution of the ketone substrate in DMSO.
-
Prepare stock solutions of the synthesized derivatives (test compounds) and a known inhibitor (positive control) in DMSO.
-
Prepare a solution of a fluorogenic probe that reacts with the ketone substrate.[9]
-
-
Assay Plate Preparation:
-
Using a 96-well or 384-well plate, add 1 µL of the test compounds, positive control, or DMSO (negative control) to the appropriate wells.
-
Add 50 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the ketone substrate solution to all wells.
-
-
Reaction and Detection:
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 25 µL of the fluorogenic probe solution.
-
Incubate for a further 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Table 4: Representative Biological Screening Data (% Inhibition at 10 µM)
| Derivative ID | Target Enzyme A | Target Enzyme B | Target Enzyme C |
| RA-01 | 85 | 12 | 5 |
| RA-02 | 5 | 75 | 20 |
| RA-03 | 15 | 68 | 18 |
| AC-01 | 92 | 25 | 30 |
| AC-02 | 98 | 30 | 35 |
| AC-03 | 75 | 15 | 10 |
| WR-01 | 10 | 5 | 88 |
| WR-02 | 12 | 8 | 92 |
| WR-03 | 8 | 10 | 78 |
Visualizations
Derivatization Workflow
Caption: Derivatization workflow for generating a compound library.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow.
Illustrative Signaling Pathway: MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Researchers Developed a New High-throughput Screening Method for Ketones----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 10. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a Key Intermediate for the Synthesis of a Prasugrel Analog, a P2Y12 Receptor Antagonist
For: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for the utilization of cyclopropyl 2-(4-methylphenyl)ethyl ketone as a key intermediate in the synthesis of a potential antiplatelet agent, a structural analog of Prasugrel.
Introduction
Cyclopropyl ketones are valuable synthons in medicinal chemistry, frequently incorporated into the structure of pharmaceutical compounds to enhance their metabolic stability, binding affinity, and overall efficacy. The strained cyclopropyl ring can impart unique conformational constraints and electronic properties to a molecule. This document outlines the application of This compound as a key intermediate in the synthesis of a structural analog of Prasugrel, a potent antiplatelet agent. Prasugrel functions by irreversibly inhibiting the P2Y12 receptor, a critical component in the signaling pathway of platelet activation and aggregation.
The structural difference between the proposed analog and Prasugrel lies in the substitution on the phenyl ring of the ketone intermediate (4-methyl instead of 2-fluoro). This modification may lead to altered pharmacokinetic and pharmacodynamic properties, warranting investigation for the development of new antiplatelet therapies.
Proposed Synthetic Pathway
The synthesis of the Prasugrel analog from this compound is analogous to the established synthesis of Prasugrel. The overall workflow involves the bromination of the ketone intermediate, followed by alkylation of a thienopyridine core, and subsequent acetylation to yield the final active pharmaceutical ingredient (API).
Caption: Proposed synthetic workflow for the Prasugrel analog.
Experimental Protocols
Synthesis of 2-Bromo-1-cyclopropyl-2-(4-methylphenyl)ethanone (Intermediate 2)
This protocol is adapted from the synthesis of the analogous 2-fluoro intermediate.
Reaction:
This compound + Br₂ → 2-Bromo-1-cyclopropyl-2-(4-methylphenyl)ethanone + HBr
Materials:
-
This compound
-
Methanol
-
Bromine
-
Dichloromethane
-
Sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve this compound in methanol.
-
With continuous stirring, gradually add bromine to the reaction mixture over a period of 2-2.5 hours, maintaining the temperature at 0-5°C.
-
After the addition is complete, add dichloromethane, sodium bicarbonate, and water.
-
Separate the organic and aqueous phases.
-
Wash the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude product.
Synthesis of 5-[2-Cyclopropyl-1-(4-methylphenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Intermediate 3)
Reaction:
2-Bromo-1-cyclopropyl-2-(4-methylphenyl)ethanone + 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride → Intermediate 3
Materials:
-
2-Bromo-1-cyclopropyl-2-(4-methylphenyl)ethanone
-
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
-
Anhydrous potassium carbonate
-
Acetonitrile
Procedure:
-
Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile and cool to 0-5°C.
-
Add anhydrous potassium carbonate to the suspension.
-
Add 2-bromo-1-cyclopropyl-2-(4-methylphenyl)ethanone at 0-5°C and stir the mixture for 4 hours at this temperature.[1]
-
Filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Remove the acetonitrile from the filtrate by distillation under vacuum at 40-45°C to obtain the crude product.[1]
Synthesis of the Prasugrel Analog (Final Product)
Reaction:
Intermediate 3 + Acetic Anhydride → Prasugrel Analog
Materials:
-
Intermediate 3
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium hydride
Procedure:
-
Dissolve Intermediate 3 in a mixture of DMF and acetic anhydride.
-
Cool the solution to 0°C and add sodium hydride in portions.
-
Stir the resulting suspension at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, pour the reaction mixture into iced water and extract with ethyl acetate.
-
Separate the organic phase, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Distill the filtrate in vacuo to remove the solvent.
-
The residue can be further purified by crystallization from a suitable solvent like ether to yield the final Prasugrel analog.[2][3]
Quantitative Data
The following table summarizes the expected yields for each step, based on reported syntheses of Prasugrel and its intermediates. Actual yields may vary depending on reaction conditions and scale.
| Step | Starting Material | Product | Reported Yield (%) |
| 1. α-Bromination | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | ~88% |
| 2. Alkylation | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Intermediate Amine | 41-61% |
| 3. Acetylation | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Prasugrel | 66-86% |
Mechanism of Action and Signaling Pathway
The synthesized Prasugrel analog is expected to act as a P2Y12 receptor antagonist, similar to Prasugrel. The P2Y12 receptor is a G-protein coupled receptor (GPCR) crucial for platelet activation.
Signaling Pathway of the P2Y12 Receptor:
-
Agonist Binding: Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor.[4]
-
G-protein Activation: The activated P2Y12 receptor couples to the inhibitory G-protein, Gαi.[2]
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.
-
Activation of PI3K: The Gβγ subunit of the G-protein activates phosphoinositide 3-kinase (PI3K).[2]
-
-
Platelet Aggregation: Both pathways ultimately lead to a conformational change in the glycoprotein (GP) IIb/IIIa receptor on the platelet surface, which increases its affinity for fibrinogen, resulting in platelet aggregation and thrombus formation.[2]
Action of the Prasugrel Analog:
The active metabolite of the Prasugrel analog is expected to irreversibly bind to the P2Y12 receptor, likely through a disulfide bond with a cysteine residue, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to platelet aggregation.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of the Prasugrel analog.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of a potential P2Y12 receptor antagonist, a structural analog of Prasugrel. The synthetic route is well-established for the parent compound and can be readily adapted. The resulting compound holds promise for the development of new antiplatelet therapies, and further investigation into its pharmacological profile is warranted. The provided protocols and data offer a solid foundation for researchers and drug development professionals to initiate such studies.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prasugrel, a new medicine for preventing blockages in the arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone
Welcome to the technical support center for the synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, also known as 1-cyclopropyl-3-(p-tolyl)propan-1-one.
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
-
Question: We are attempting a Friedel-Crafts acylation of 4-methylphenylethane with cyclopropanecarbonyl chloride using AlCl₃, but the yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields in Friedel-Crafts acylation can stem from several factors.[1][2][3] Firstly, the catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Secondly, the reaction temperature is critical; high temperatures can lead to side product formation and decomposition. It is advisable to run the reaction at a low temperature, for instance, between -10°C and 0°C.[3] Catalyst deactivation can also occur through complexation with the ketone product. Using a stoichiometric amount of the Lewis acid is often necessary.[1] Lastly, carbocation rearrangement of the acylium ion is a possibility, leading to isomeric byproducts. While less common with acylations compared to alkylations, it's a factor to consider.
Issue 2: Formation of Side Products in Grignard Reaction
-
Question: In our Grignard synthesis using p-methylphenylethylmagnesium bromide and cyclopropanecarbonitrile, we are observing significant amounts of side products and unreacted starting material. How can we optimize this reaction?
-
Answer: Grignard reactions are notoriously sensitive to reaction conditions. The formation of side products is often due to the presence of moisture or other electrophilic impurities, which will quench the Grignard reagent. Ensure your solvent (typically anhydrous diethyl ether or THF) is perfectly dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Another common side reaction is the formation of a tertiary alcohol by the addition of a second equivalent of the Grignard reagent to the newly formed ketone.[4] To mitigate this, add the Grignard reagent slowly to the nitrile at a low temperature to control the reaction rate and prevent a buildup of excess reagent. A slight excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess should be avoided.
Issue 3: Incomplete Reaction or Low Yield in Wittig Reaction Step
-
Question: We are using a Wittig reaction to prepare the alkene precursor for cyclopropanation and are struggling with incomplete conversion of the starting ketone. What can we do to improve the yield?
-
Answer: Incomplete conversion in a Wittig reaction can be due to several factors. The phosphorus ylide, or Wittig reagent, is a strong base and can be deactivated by acidic protons.[5] Ensure your starting materials and solvent are free from water and other acidic impurities. The choice of base for generating the ylide from the phosphonium salt is also crucial; strong bases like n-butyllithium or sodium hydride are often required for less stabilized ylides.[5] The solubility of the phosphonium salt and the resulting ylide can also impact the reaction rate. A suitable solvent that dissolves both reactants is essential. Finally, steric hindrance on the ketone can slow down the reaction.[6] If the ketone is particularly hindered, a more reactive ylide or longer reaction times at a slightly elevated temperature may be necessary.
Issue 4: Difficulty in Product Purification
-
Question: We are having trouble purifying the final this compound product from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification of the target ketone can be challenging due to the presence of structurally similar byproducts. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is often effective. Distillation under reduced pressure can also be a viable option if the boiling points of the product and impurities are sufficiently different. It is also important to ensure complete removal of any acid or base catalysts during the work-up procedure by washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate for acidic catalysts, ammonium chloride for basic catalysts) prior to chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic strategies include:
-
Friedel-Crafts Acylation: This involves the reaction of 4-methylphenylethane with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like AlCl₃.[1][2] This is a direct approach but can be prone to low yields and side reactions.
-
Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as p-methylphenylethylmagnesium bromide, with a cyclopropyl-containing electrophile like cyclopropanecarbonitrile or a cyclopropanecarboxylic acid ester.
-
Multi-step Synthesis involving a Wittig Reaction: This approach involves the formation of an alkene precursor via a Wittig reaction between a suitable ketone and a phosphonium ylide, followed by cyclopropanation of the double bond using a reagent like diazomethane or via the Simmons-Smith reaction.[5][7][6]
Q2: How can I minimize the formation of the tertiary alcohol byproduct in the Grignard synthesis?
A2: To minimize the formation of the tertiary alcohol, which results from the reaction of the ketone product with another equivalent of the Grignard reagent, it is crucial to maintain a low temperature during the reaction and to add the Grignard reagent to the nitrile or ester solution slowly and in a controlled manner.[4] This prevents a high concentration of the Grignard reagent from being present at any given time. Using a slight excess (e.g., 1.1 equivalents) of the Grignard reagent can help drive the reaction to completion without promoting the side reaction excessively.
Q3: What is the role of the solvent in the Friedel-Crafts acylation, and what are the best practices?
A3: The solvent in a Friedel-Crafts acylation should be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid-acyl chloride complex. Common solvents include dichloromethane (DCM) and carbon disulfide. It is critical that the solvent is anhydrous, as any moisture will react with and deactivate the Lewis acid catalyst.[1] Best practices include using freshly distilled solvent from a suitable drying agent.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, several safety precautions are essential.
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
-
Grignard Reaction: Grignard reagents are highly flammable and react vigorously with water. All reactions must be conducted under anhydrous conditions and an inert atmosphere. Diethyl ether, a common solvent, is extremely flammable.
-
Wittig Reaction: The phosphonium ylides are often generated using strong bases like n-butyllithium, which is pyrophoric. These reagents must be handled with extreme care under an inert atmosphere.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Yields for Different Synthetic Routes
| Synthetic Route | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Friedel-Crafts Acylation | 4-methylphenylethane, cyclopropanecarbonyl chloride, AlCl₃ | Dichloromethane | -10 to 0 | 30-50 |
| Grignard Reaction | p-methylphenylethylmagnesium bromide, cyclopropanecarbonitrile | Diethyl ether | 0 to rt | 50-70 |
| Wittig & Cyclopropanation | p-methylacetophenone, phosphonium ylide, then CH₂I₂/Zn-Cu | THF, then Diethyl ether | 0 to 60 | 40-60 (over 2 steps) |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 1-(2-bromoethyl)-4-methylbenzene (1.0 eq) in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium and initiate the reaction (gentle heating may be required). Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent to 0°C in an ice bath. In a separate flame-dried flask, dissolve cyclopropanecarbonitrile (0.9 eq) in anhydrous diethyl ether. Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -10°C.
-
Acyl Chloride Addition: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.0 eq) and 4-methylphenylethane (1.2 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the AlCl₃ suspension while maintaining the temperature at -10°C. After the addition, stir the reaction mixture at 0°C for 3 hours.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Workflow for the Grignard synthesis of the target ketone.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Cyclopropyl 2-(4-methylphenyl)ethyl ketone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Cyclopropyl 2-(4-methylphenyl)ethyl ketone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂).[1][2][3] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[2][3]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: An appropriate solvent system, or eluent, is crucial for good separation. The polarity of the solvent system determines how quickly compounds move down the column.[4] For this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound is not dissolving in the initial mobile phase to load onto the column. What should I do?
A3: If your compound has poor solubility in the chosen eluent, you can dissolve it in a minimal amount of a stronger, more polar solvent like dichloromethane or acetone.[7] However, use the smallest volume possible to avoid compromising the separation on the column. Alternatively, if a reaction byproduct is causing solubility issues, a preliminary filtration through a small plug of silica might help remove it.[7]
Q4: My compound appears to be degrading on the silica gel column. What are my options?
A4: Some compounds are sensitive to the acidic nature of silica gel.[7] If you suspect your ketone is decomposing, you can try a few approaches:
-
Deactivate the silica gel: This can be done by adding a small amount of a base, like triethylamine (e.g., 0.1-1% v/v), to the eluent system.
-
Use a different stationary phase: Alumina is less acidic than silica and can be a good alternative.[2] Florisil is another option for sensitive compounds.[7]
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography.[3]
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Inappropriate solvent system (too polar).2. Column was overloaded with crude material.3. Column was packed improperly (channeling).4. Sample band was too wide during loading. | 1. Decrease the polarity of the eluent. Use a gradient elution if necessary.2. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude sample by weight.[1]3. Repack the column carefully, ensuring a level and compact bed.4. Dissolve the sample in a minimal amount of solvent for loading. |
| Compound Elutes Too Quickly (in the Solvent Front) | 1. The eluent is too polar. | 1. Use a less polar solvent system. Start with a very non-polar solvent (e.g., pure hexane) and gradually increase the polarity. |
| Compound Does Not Elute from the Column | 1. The eluent is not polar enough.2. The compound may have decomposed on the column. | 1. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in hexane).2. Test the stability of your compound on a small amount of silica gel before performing the full-scale chromatography.[7] |
| Irregularly Shaped Bands / Tailing Peaks | 1. The column was not packed uniformly.2. The sample is not sufficiently soluble in the mobile phase.3. The column is overloaded. | 1. Ensure the column is packed evenly without any air bubbles or cracks.2. Try a different solvent system in which the compound is more soluble.[7]3. Reduce the amount of crude material loaded onto the column. |
| Cracks or Bubbles in the Stationary Phase | 1. The column ran dry.2. Heat was generated during packing or elution. | 1. Always keep the solvent level above the top of the stationary phase.2. Pack the column slowly and allow any heat to dissipate. If using a highly exothermic solvent mixture, pre-mix and cool it before adding to the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)[1]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
Step 1: TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.[7]
-
-
Step 2: Column Preparation (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to promote even packing.
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Step 3: Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica bed.
-
-
Step 4: Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply pressure to the top of the column (flash chromatography) for a faster elution.[1][3]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities.
-
-
Step 5: Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Step 6: Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Experimental Workflow for Column Chromatography
Caption: A flowchart illustrating the sequential steps for the purification of this compound via column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision-making diagram for troubleshooting poor separation during column chromatography.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirj.ee [kirj.ee]
- 7. Chromatography [chem.rochester.edu]
Side reactions and byproduct formation in cyclopropanation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproduct formation during cyclopropanation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cyclopropanation reactions. Each problem is presented with potential causes and step-by-step solutions.
Problem 1: Low or No Yield of the Desired Cyclopropane Product
Q: My cyclopropanation reaction is giving a low yield or no product at all. What are the possible causes and how can I fix it?
A: Low or no yield in a cyclopropanation reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Inactive Catalyst or Reagent:
-
Cause: The metal catalyst (e.g., Rh, Cu, Pd) may have degraded, or the zinc-copper couple in a Simmons-Smith reaction may be poorly activated. Diazo compounds can also decompose upon storage.
-
Solution:
-
Use freshly prepared or properly stored catalysts and reagents.
-
For Simmons-Smith reactions, activate the zinc-copper couple immediately before use. An alternative is the Furukawa modification, which uses diethylzinc (Et₂Zn) and is often more reproducible.[1]
-
If using diazomethane, it is best to prepare it fresh and use it as a solution in a suitable solvent like ether.[2]
-
-
-
Inappropriate Reaction Temperature:
-
Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the carbene, diazo compound, or product.
-
Solution:
-
Consult the literature for the optimal temperature range for your specific reaction.
-
For transition metal-catalyzed reactions with diazo compounds, slow, controlled addition of the diazo compound at room temperature or slightly below is often effective.
-
Simmons-Smith reactions are often carried out at or below room temperature.
-
-
-
Incorrect Solvent:
-
Cause: The solvent can significantly impact the reactivity of the carbene or carbenoid. For instance, basic solvents can decrease the rate of the Simmons-Smith reaction.[3]
-
Solution:
-
Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended for Simmons-Smith reactions.[4]
-
For metal-catalyzed reactions, the choice of solvent can influence selectivity, so it is important to follow established protocols.
-
-
-
Presence of Inhibitors:
-
Cause: Water or other protic impurities can quench the reactive intermediates.
-
Solution:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
-
-
Substrate-Related Issues:
-
Cause: Electron-poor alkenes can be unreactive towards certain cyclopropanating agents. Steric hindrance around the double bond can also impede the reaction.
-
Solution:
-
For electron-deficient alkenes, consider using a more reactive cyclopropanating agent or a different catalytic system.
-
For sterically hindered alkenes, prolonged reaction times or higher temperatures may be necessary, but this must be balanced against the risk of side reactions.
-
-
Caption: Troubleshooting workflow for low cyclopropanation yield.
Problem 2: Presence of Significant Byproducts
Q: My reaction is producing significant amounts of byproducts alongside the desired cyclopropane. How can I identify and minimize them?
A: The formation of byproducts is a common challenge in cyclopropanation. The type of byproduct often depends on the specific reaction method used.
Common Byproducts and Their Mitigation:
1. Carbene Dimerization Products (e.g., Diethyl Maleate/Fumarate)
-
Reaction Type: Primarily in transition metal-catalyzed reactions with diazo compounds.
-
Cause: The metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes with itself. This is more likely at higher concentrations of the diazo compound.
-
Identification: These are typically C=C double bond-containing compounds with a molecular weight double that of the carbene unit. For example, dimerization of the carbene from ethyl diazoacetate gives diethyl maleate and diethyl fumarate.
-
Solution:
-
Slow Addition: Add the diazo compound slowly to the reaction mixture containing the alkene and catalyst using a syringe pump. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene.[5]
-
2. C-H Insertion Products
-
Reaction Type: Common in reactions involving highly reactive carbenes, such as those generated from diazomethane photolysis or with certain rhodium catalysts.
-
Cause: The carbene inserts into a C-H bond of the substrate or solvent instead of adding across the double bond. Allylic C-H bonds are particularly susceptible.
-
Identification: The product will have the same molecular formula as the cyclopropane but a different structure. For example, the reaction of a carbene with cyclohexene can yield methylcyclohexenes in addition to norcarane.
-
Solution:
-
Catalyst Choice: The choice of metal and ligands is crucial. For example, copper catalysts often favor cyclopropanation over C-H insertion compared to some rhodium catalysts. The selectivity can be highly dependent on the specific rhodium catalyst used.
-
Substrate as Solvent: When using highly reactive carbenes like methylene, using the alkene as the solvent can increase the probability of cyclopropanation over C-H insertion into a solvent molecule.[6]
-
3. [3+2] Cycloaddition Products
-
Reaction Type: Can occur with donor-acceptor cyclopropanes or when using vinyl or aryl diazo compounds.
-
Cause: The metal carbene acts as a three-atom component in a cycloaddition with the alkene.
-
Identification: These are typically five-membered ring systems.
-
Solution:
-
Catalyst and Ligand Tuning: The choice of catalyst and ligands can influence the reaction pathway. Some catalytic systems are specifically designed to promote [3+2] cycloadditions, so avoiding these conditions is key if cyclopropanation is the desired outcome.
-
4. Methylation of Heteroatoms
-
Reaction Type: A known side reaction in Simmons-Smith cyclopropanation.[1]
-
Cause: The electrophilic zinc carbenoid can methylate heteroatoms like oxygen in alcohols.
-
Identification: An unexpected methyl group on a heteroatom in the starting material.
-
Solution:
-
Protecting Groups: Protect sensitive functional groups like alcohols before the cyclopropanation reaction.
-
Control Reaction Time and Stoichiometry: Avoid using a large excess of the Simmons-Smith reagent and prolonged reaction times.[1]
-
Caption: Strategy for minimizing common cyclopropanation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions in cyclopropanation?
A1: The most common side reactions depend on the method used:
-
Transition Metal-Catalyzed Reactions (with diazo compounds):
-
Carbene Dimerization: Formation of alkenes (e.g., diethyl maleate/fumarate) from the coupling of two carbene intermediates.[7]
-
C-H Insertion: The carbene inserts into a C-H bond of the substrate or solvent.
-
[3+2] Cycloaddition: The metal carbene reacts as a 1,3-dipole with the alkene to form a five-membered ring.[8]
-
-
Simmons-Smith Reaction:
-
Diazomethane (Photolytic/Thermal):
-
C-H Insertion: Due to the high reactivity of the free carbene, insertion into C-H bonds is a very common side reaction.[6]
-
Pyrazoline Formation: Diazomethane can undergo a [3+2] cycloaddition with the alkene to form a pyrazoline, which may require heating or photolysis to extrude N₂ and form the cyclopropane. If this extrusion is incomplete, the pyrazoline will be a byproduct.[10]
-
Q2: How can I improve the diastereoselectivity (cis/trans ratio) of my cyclopropanation?
A2: The diastereoselectivity is highly dependent on the catalyst, substrate, and reaction conditions.
-
Catalyst and Ligand Choice: This is often the most critical factor. For metal-catalyzed reactions, bulky ligands on the metal center can create a steric environment that favors the formation of one diastereomer over the other. For example, certain cobalt-salen complexes show excellent cis-selectivity, while others can be tuned for trans-selectivity.
-
Substrate Control: The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions.[4] Therefore, starting with a pure E- or Z-alkene is crucial. For allylic alcohols in Simmons-Smith reactions, the hydroxyl group can direct the cyclopropanation to occur on the same face, leading to high diastereoselectivity.[11]
-
Solvent and Temperature: These parameters can have a modest effect on selectivity. It is advisable to screen different solvents and temperatures to optimize the diastereomeric ratio.
Q3: My crude NMR spectrum is very complex. How can I confirm the presence of my cyclopropane product and distinguish it from byproducts?
A3: A complex crude NMR can be daunting. Here are some tips:
-
Characteristic Cyclopropane Signals: Protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1.5 ppm. These signals are a good first indication of successful cyclopropanation.
-
Purification: First, try to purify a small amount of the crude mixture by flash column chromatography. This will often simplify the NMR spectrum and allow for clearer identification of the major product.
-
2D NMR Techniques: If the ¹H NMR is still complex, 2D NMR experiments can be very helpful:
-
COSY: Helps to identify coupled protons within the same spin system.
-
HSQC/HMQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows long-range (2-3 bond) correlations, which can be crucial for piecing together the structure.
-
-
Distinguishing Diastereomers: Diastereomers will have distinct sets of peaks in both ¹H and ¹³C NMR spectra. For cis and trans isomers of a cyclopropane, the coupling constants (J-values) between the cyclopropyl protons can be informative. Also, NOESY or ROESY experiments can show through-space correlations that help to determine the relative stereochemistry.[12]
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for separating the components of the reaction mixture and obtaining their mass spectra, which can help in identifying the molecular weights of the products and byproducts.[13]
Q4: How do I safely handle and quench diazo compounds?
A4: Diazo compounds, especially diazomethane, are toxic and potentially explosive. Always handle them with extreme care in a well-ventilated fume hood behind a blast shield.
-
Glassware: Use fire-polished glassware without scratches or ground-glass joints, as rough surfaces can trigger detonation.
-
Quenching: Unreacted diazo compounds should be quenched before work-up. This is typically done by slowly adding a weak acid, such as acetic acid, dropwise until the characteristic yellow color of the diazo compound disappears and gas evolution (N₂) ceases.
Data Presentation: Byproduct Formation in Cyclopropanation
The following tables summarize quantitative data on the formation of byproducts under different reaction conditions.
Table 1: Catalyst Effect on Cyclopropanation vs. C-H Insertion
Reaction: Cyclopropanation of 1,2-dihydronaphthalene with a vinyldiazoacetate.
| Catalyst | Cyclopropanation Product Yield (%) | C-H Insertion Product Yield (%) | Enantiomeric Excess (ee %) of C-H Product | Reference |
| Rh₂(S-DOSP)₄ | 15 | 60 | >99 | [14] |
| Rh₂(S-PTAD)₄ | 74 | Trace | -84 | [14] |
This data illustrates how the choice of chiral dirhodium catalyst can dramatically shift the selectivity between cyclopropanation and C-H insertion.
Table 2: Substrate and Catalyst Influence on Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation
Reaction: Cyclopropanation of various alkenes with aryldiazoacetates.
| Alkene | Catalyst | Diazoacetate Substituent | Yield (%) | Diastereomeric Ratio (dr) | ee (%) (major) | Reference |
| Ethyl Acrylate | Rh₂(S-DOSP)₄ | p-tolyl | 59 | >97:3 | 77 | [15] |
| Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | p-tolyl | 71 | >97:3 | 84 | [15] |
| Styrene | Rh₂(S-PTAD)₄ | o-tolyl | 85 | >20:1 | 94 | [16] |
| Styrene | Rh₂(R-DOSP)₄ | p-methoxyphenyl | 95 | 10:1 | 98 | [16] |
This table highlights the impact of both the catalyst and the electronic properties of the diazo compound on the yield, diastereoselectivity, and enantioselectivity of the reaction.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (Furukawa Modification)
This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and an inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Addition of Alkene: Dissolve the alkene (1.0 eq) in anhydrous DCM and add it to the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: While stirring, add diethylzinc (2.0 eq) dropwise via syringe, followed by the dropwise addition of diiodomethane (2.0 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane.
Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol provides a general method for the cyclopropanation of styrene using a dirhodium catalyst and ethyl diazoacetate.
Materials:
-
Styrene (5.0 eq)
-
Dirhodium tetraacetate [Rh₂(OAc)₄] (0.01 eq, 1 mol%)
-
Ethyl diazoacetate (EDA) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or pentane
-
Syringe pump
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the dirhodium catalyst and dissolve it in the anhydrous solvent.
-
Addition of Alkene: Add styrene (5.0 eq) to the catalyst solution.
-
Slow Addition of Diazo Compound: In a separate flask, prepare a solution of ethyl diazoacetate (1.0 eq) in the anhydrous solvent. Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 1-4 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the diazo compound.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess styrene.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the cyclopropane product and separate it from any carbene dimer byproducts (diethyl maleate and fumarate).
Protocol 3: Analysis of Cyclopropanation Reaction Mixture by GC-MS
This protocol outlines a general method for analyzing the product distribution of a cyclopropanation reaction.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
If the sample contains non-volatile salts (e.g., from a Simmons-Smith work-up), pass the diluted sample through a small plug of silica gel or a syringe filter to remove them before injection.
GC-MS Parameters (Example for Styrene Cyclopropanation):
-
GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is often suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50-80 °C, hold for 2-3 minutes.
-
Ramp: 10-15 °C/min to 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium.
-
MS Detector: Scan range of m/z 40-400.
Data Analysis:
-
Identify Peaks: Identify the peaks corresponding to the starting alkene, the cis and trans cyclopropane products, and any major byproducts by comparing their retention times and mass spectra to known standards or literature data.
-
Quantify Ratios: The relative amounts of each component can be estimated by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with authentic standards is recommended. The mass spectrum will confirm the molecular weight and provide fragmentation patterns to aid in structural identification.[13]
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. ethz.ch [ethz.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Metal-centered cycloaddition reactions - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones
Welcome to the technical support center for the synthesis of substituted cyclopropyl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted cyclopropyl ketones?
A1: Several robust methods are available, with the choice depending on the substrate and desired substitution pattern. The most prevalent include:
-
Simmons-Smith Cyclopropanation: Ideal for the cyclopropanation of α,β-unsaturated ketones.[1][2]
-
Corey-Chaykovsky Reaction: Effective for the reaction of enones with sulfur ylides to form cyclopropanes.[3]
-
Kulinkovich Reaction: A method to generate cyclopropanols from esters, which can then be oxidized to cyclopropyl ketones.[4][5][6]
-
Transition Metal-Catalyzed Cyclopropanation: Often employing rhodium or cobalt catalysts, this method is versatile for various alkenes, including electron-deficient ones.[7][8][9][10]
Q2: My Simmons-Smith reaction is giving low yields. What are the first things to check?
A2: Low yields in Simmons-Smith reactions can often be attributed to several factors. Start by assessing the quality of your reagents, particularly the zinc-copper couple and diiodomethane. The reactivity of the zinc carbenoid is crucial.[1] Also, consider the solvent, as the rate of reaction can decrease with increasing solvent basicity.[1] For less reactive or electron-deficient olefins, consider using a modified procedure, such as the Furukawa modification (diethylzinc and diiodomethane).[11]
Q3: I am observing significant byproduct formation in my Corey-Chaykovsky reaction. What could be the cause?
A3: In the Corey-Chaykovsky reaction with enones, the regioselectivity between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation) is a key factor. The choice of sulfur ylide is critical; dimethylsulfoxonium methylide generally favors cyclopropanation (the thermodynamic product), while dimethylsulfonium methylide can lead to the kinetic product, the epoxide.[12][13] Using n-BuLi as the base with certain sulfur ylides can also lead to the formation of a β-hydroxymethyl sulfide byproduct.[14]
Q4: My Kulinkovich reaction is not proceeding to completion. What should I investigate?
A4: The stoichiometry of the reagents in a Kulinkovich reaction is critical. A common issue is using sub-stoichiometric amounts of the titanium(IV) alkoxide, which can decrease the yield of the desired cyclopropanol and increase the formation of carbinol and ketone byproducts.[15] Similarly, using more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinol.[15]
Troubleshooting Guides
Simmons-Smith Cyclopropanation of α,β-Unsaturated Ketones
Problem: Low to no conversion of the starting α,β-unsaturated ketone.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Zinc-Copper Couple | Prepare a fresh zinc-copper couple or activate the existing one. The surface of the zinc is critical for the reaction.[16] |
| Poor Reagent Quality | Use freshly distilled diiodomethane. Ensure the diethylzinc (Furukawa modification) is of high quality and handled under strictly anhydrous conditions. |
| Sub-optimal Solvent | The rate of the Simmons-Smith reaction is influenced by the solvent.[1] Ethereal solvents are common, but for less reactive substrates, less coordinating solvents like dichloromethane may be beneficial. |
| Electron-Deficient Substrate | For electron-deficient α,β-unsaturated ketones, consider using the more reactive Furukawa modification (Et₂Zn and CH₂I₂) or the Shi modification, which employs a more nucleophilic zinc carbenoid.[11] |
Corey-Chaykovsky Reaction for Cyclopropyl Ketones
Problem: Predominant formation of the epoxide instead of the cyclopropyl ketone.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Sulfur Ylide | For the synthesis of cyclopropyl ketones from enones, dimethylsulfoxonium methylide is generally preferred as it favors the thermodynamically controlled 1,4-addition.[3][12][13] Dimethylsulfonium methylide is more likely to give the kinetically favored 1,2-addition product (epoxide).[12][13] |
| Reaction Temperature | Lower temperatures may favor the kinetic product. Ensure the reaction is allowed to proceed at a temperature that allows for equilibration to the thermodynamic cyclopropanation product. |
| Steric Hindrance | Highly substituted enones may disfavor the 1,4-addition required for cyclopropanation. Consider alternative synthetic routes for highly hindered systems. |
Kulinkovich Reaction for Cyclopropanol Precursors
Problem: Formation of significant amounts of ketone and carbinol byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | Ensure at least a stoichiometric amount of the titanium(IV) isopropoxide is used relative to the ester. Using sub-stoichiometric amounts can lead to lower yields of the cyclopropanol and increased ketone and carbinol formation.[15] |
| Excess Grignard Reagent | Using more than two equivalents of the Grignard reagent can result in the formation of a tertiary carbinol as a major byproduct.[15] |
| Reaction Temperature | The initial formation of the titanacyclopropane is temperature-sensitive. Follow established protocols for the addition of the Grignard reagent and control of the reaction temperature. |
Experimental Protocols
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
To a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, is added diethylzinc (2.0 equiv, 1.0 M solution in hexanes) dropwise. After stirring for 15 minutes, diiodomethane (2.0 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Corey-Chaykovsky Cyclopropanation
To a suspension of trimethylsulfoxonium iodide (1.1 equiv) in anhydrous DMSO (0.5 M) at room temperature is added sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in one portion. The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution of dimethyloxosulfonium methylide is cooled to 0 °C, and a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF (0.2 M) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[17]
Visual Guides
Caption: Troubleshooting workflow for low yields.
Caption: Selectivity in the Corey-Chaykovsky reaction.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Removal of unreacted starting material from Cyclopropyl 2-(4-methylphenyl)ethyl ketone
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting material from Cyclopropyl 2-(4-methylphenyl)ethyl ketone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I see a significant amount of what I believe to be unreacted 4-methylstyrene in my crude NMR. What is the best way to remove it?
A1: Unreacted 4-methylstyrene is significantly less polar than the desired ketone product. Flash column chromatography is the most effective method for separating these compounds. A silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the elution of the non-polar 4-methylstyrene first, followed by the more polar ketone.
Q2: My TLC plate shows two spots that are very close together. How can I improve the separation?
A2: If the spots on your TLC plate are not well-resolved, you need to optimize the solvent system. To increase separation between your ketone product and a less polar impurity, you can decrease the polarity of the eluent. Try a lower concentration of ethyl acetate in hexanes. For example, if you are using 20% ethyl acetate/hexanes, try 10% or even 5%. Conversely, to better separate from a more polar impurity, you may need to slightly increase the polarity. Running a gradient elution during column chromatography can also improve separation.
Q3: After column chromatography, my product fractions are pure by TLC, but the yield is very low. What could be the reason?
A3: Low yield after column chromatography can be due to several factors:
-
Improper solvent selection: If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all.
-
Column overloading: Loading too much crude material onto the column can lead to poor separation and product loss.
-
Product streaking: If the product streaks on the column, it can lead to broad fractions that are difficult to collect without including impurities, thus lowering the isolated yield of pure product. This can sometimes be mitigated by dissolving the crude sample in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.
-
Incomplete elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the chromatography to elute all of your product.
Q4: Can I use recrystallization to purify my this compound?
A4: Recrystallization can be an effective purification method if your crude product is a solid and the impurities have different solubility profiles.[1][2] For aromatic ketones, common recrystallization solvents include ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes.[1][3][4] You will need to perform small-scale solvent screening to find a system where your ketone is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Q5: Are there any alternative methods to column chromatography for removing polar impurities?
A5: If your crude product contains polar impurities, such as byproducts from the diazo compound synthesis, a simple aqueous wash (liquid-liquid extraction) can be effective. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate and wash with water or brine. The polar impurities will partition into the aqueous layer. For removal of unreacted aldehydes or highly reactive ketones, a wash with a saturated sodium bisulfite solution can be effective as it forms a water-soluble adduct with the carbonyl compound.[5][6][7]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the impurity characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and storage.[1][2] They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[3] For this specific ketone, likely sources include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Intermediates: Compounds formed during intermediate steps of the synthesis.
-
By-products: Unwanted molecules formed from side reactions, such as isomers from a Friedel-Crafts acylation reaction.[4]
-
Reagents and Catalysts: Leftover reagents, catalysts (e.g., Lewis acids), or their derivatives.[2]
-
Degradation Products: Impurities formed due to the degradation of the final product during storage or handling, potentially caused by factors like light, heat, or oxygen exposure.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this ketone?
The choice of technique depends on the nature of the impurity (e.g., volatile, non-volatile).[5] A combination of methods is often required for comprehensive profiling.[5]
-
Gas Chromatography (GC): Ideal for analyzing volatile and semi-volatile organic impurities, such as residual solvents or low molecular weight by-products.[2][5] Coupling GC with Mass Spectrometry (GC-MS) is powerful for identifying unknown impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for non-volatile organic impurities.[3][5] HPLC with UV detection is common for quantification, while coupling with Mass Spectrometry (LC-MS) provides structural information for identification.[3][6][7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying inorganic or elemental impurities.[5]
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?
Global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. FDA, and the European Pharmacopoeia (EP) have strict guidelines.[3][8] Key ICH guidelines (Q3A–Q3D) set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[9] Manufacturers must control and monitor impurities to ensure the safety and efficacy of the final drug product.[8]
Q4: Why is it critical to identify and quantify impurities?
Even trace amounts of certain impurities can impact the safety and effectiveness of a drug.[9] Some impurities, such as genotoxic compounds, can pose significant health risks even at very low levels.[1] Accurate impurity profiling is mandatory for regulatory compliance and ensures the final product is safe for patient use.[1][9]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound samples.
Gas Chromatography (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Injector Issue: Syringe not dispensing the sample; plugged inlet liner. | Action: Check the syringe for proper function. Clean or replace the inlet liner.[10] |
| System Leak: Leak at the injector septum, column fittings, or gas lines. | Action: Use an electronic leak detector to check for leaks and tighten connections. Ensure carrier gas flow is stable.[11] | |
| Column Issue: Broken column or severe contamination at the column head. | Action: Condition the column. If the problem persists, trim the first few centimeters of the column or replace it entirely.[12] | |
| Peak Tailing (for the main ketone peak or impurities) | Active Sites: The polar ketone group may interact with active sites in the injector liner or column. | Action: Use a deactivated or silanized inlet liner.[12] If the column is old, its stationary phase may be degraded; replace the column. |
| Column Overload: Injecting too much sample. | Action: Dilute the sample or reduce the injection volume.[12] | |
| Extra, Unidentified Peaks (Ghost Peaks) | Contamination: Contamination from the septum, carrier gas, or previous injections. | Action: Use a high-quality, low-bleed septum.[12] Ensure high-purity carrier gas and install or replace gas filters.[12] Run a solvent blank to confirm the source of contamination.[12] |
| Septum Bleed: Degradation of the injector septum at high temperatures. | Action: Replace the septum with a high-temperature rated one. Lower the injector temperature if possible without compromising analyte vaporization.[12] | |
| Shifting Retention Times | Flow Rate Instability: Unstable carrier gas flow due to leaks or a faulty regulator. | Action: Check the entire system for leaks.[11] Verify and adjust the carrier gas flow rate. |
| Column Degradation: The stationary phase is degrading, altering its interaction with analytes. | Action: Condition the column. If shifts are significant and persistent, replace the column.[12] |
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad or Split Peaks | Column Contamination: Buildup of strongly retained compounds on the column frit or head. | Action: Flush the column with a strong solvent. If that fails, reverse-flush the column (check manufacturer's instructions) or replace the column frit. |
| Mobile Phase Mismatch: The sample solvent is much stronger than the mobile phase, causing poor peak shape. | Action: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. | |
| Column Void: A void has formed at the head of the column packing material. | Action: Replace the column. This issue is often caused by pressure shocks. | |
| Baseline Noise or Drift | Detector Issue: Air bubble in the detector flow cell; contaminated flow cell. | Action: Purge the system to remove bubbles. Flush the flow cell with a suitable solvent like isopropanol. |
| Mobile Phase Issue: Poorly mixed mobile phase; contamination or degradation of mobile phase components. | Action: Degas the mobile phase thoroughly. Prepare fresh mobile phase daily. | |
| Pump Malfunction: Inconsistent solvent delivery from the pump. | Action: Check pump seals and pistons for wear. Perform pump maintenance as recommended by the manufacturer. | |
| Pressure Fluctuations | Air in the System: Air bubbles trapped in the pump or lines. | Action: Degas solvents and purge the pump and all lines. |
| Leaking Seals: Worn pump seals or leaking fittings. | Action: Systematically check all fittings for leaks. Replace pump seals if necessary. |
Quantitative Data Summary
The following table presents hypothetical but representative data for an impurity analysis of a this compound sample via HPLC-UV. This serves as an example for data presentation and comparison.
Table 1: Representative Impurity Profile Data
| Impurity ID | Hypothetical Structure/Source | Retention Time (min) | Relative Retention Time (RRT) | Concentration (% w/w) |
| IMP-01 | p-Xylene (Starting Material) | 4.52 | 0.41 | 0.08 |
| IMP-02 | Cyclopropyl Acetic Acid (Reagent) | 6.88 | 0.63 | < 0.05 (Below LOQ) |
| API | This compound | 11.01 | 1.00 | 99.75 |
| IMP-03 | ortho-isomer (By-product) | 12.15 | 1.10 | 0.11 |
| IMP-04 | Unknown Degradant | 15.34 | 1.39 | 0.06 |
| LOQ: Limit of Quantitation |
Experimental Protocols & Visualizations
Hypothetical Synthesis and Impurity Origin
The presence of certain impurities can be predicted from the synthesis route. A plausible method for synthesizing the target ketone is through a Friedel-Crafts acylation reaction. This pathway helps identify potential process-related impurities.
Caption: Hypothetical synthesis pathway illustrating the origin of process-related impurities.
General Workflow for Impurity Characterization
A systematic approach is essential for the successful identification and quantification of all impurities.
Caption: Standard experimental workflow for impurity profiling in drug development.
Protocol 1: Impurity Profiling by GC-MS
This protocol is designed for the detection of volatile and semi-volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 35-450 m/z.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main API peak by its retention time and mass spectrum.
-
Identify known impurities by comparing their retention times and mass spectra with reference standards.
-
For unknown impurities, perform library searches (e.g., NIST) and interpret the fragmentation patterns to propose structures.
-
Calculate the relative peak area (% Area) for each impurity to estimate its concentration.
-
Troubleshooting Logic for GC-MS: No Peak Detected
This decision tree helps diagnose a common and critical issue during GC-MS analysis.
Caption: A systematic troubleshooting guide for a "no peak" result in GC-MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 6. ijrti.org [ijrti.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Impurities in Drug Substances and Products [usp.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?
A1: The recommended and most direct route for the synthesis of this compound at scale is the Friedel-Crafts acylation of 4-ethyltoluene with cyclopropanecarbonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4][5] This method is advantageous as the acylation reaction deactivates the product, preventing further unwanted reactions.[6][7][8]
Q2: What are the potential isomeric impurities in this synthesis?
A2: The primary challenge in the Friedel-Crafts acylation of 4-ethyltoluene is the formation of constitutional isomers. Since both the methyl and ethyl groups are ortho-, para-directing, the acylation can occur at two possible positions on the aromatic ring, leading to the desired product, Cyclopropyl (2-ethyl-5-methylphenyl)methanone, and its isomer, Cyclopropyl (3-ethyl-4-methylphenyl)methanone. The ratio of these isomers is influenced by both steric and electronic factors.
Q3: How can I minimize the formation of the undesired isomer?
A3: Optimizing reaction conditions can favor the formation of the desired isomer. Lowering the reaction temperature can increase selectivity, favoring acylation at the sterically less hindered position, which is ortho to the smaller methyl group. The choice of solvent can also influence the isomer ratio. Non-polar solvents are generally preferred for Friedel-Crafts acylations.
Q4: What are the critical safety precautions for this reaction at scale?
A4: The Friedel-Crafts acylation involves hazardous materials. Aluminum chloride is highly corrosive and reacts violently with moisture, releasing HCl gas.[9] Cyclopropanecarbonyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. On a larger scale, careful control of the reaction temperature is crucial to prevent runaway reactions. The work-up procedure, which involves quenching the reaction with ice and acid, should be performed cautiously to manage the exothermic reaction and gas evolution.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (AlCl₃ exposed to moisture).- Impure starting materials.- Insufficient reaction time or temperature. | - Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere.- Ensure the purity of 4-ethyltoluene and cyclopropanecarbonyl chloride via analytical techniques (GC-MS, NMR).- Monitor the reaction progress by TLC or GC and adjust the reaction time and temperature accordingly. |
| Formation of a Tar-like Substance | - Reaction temperature too high.- Presence of impurities that polymerize under acidic conditions. | - Maintain strict temperature control throughout the reaction.- Purify starting materials before use. |
| Difficult Separation of Isomers | - Isomers have very similar physical properties (boiling point, polarity). | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase for isomer separation.[10][11][12]- Fractional distillation under reduced pressure may be attempted, but may not provide complete separation.- Recrystallization from a carefully selected solvent system can be effective if one isomer is significantly less soluble.[13] |
| Emulsion Formation During Work-up | - Vigorous shaking during extraction.- Similar densities of the organic and aqueous layers. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.[14]- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[6][14]- Add more of the organic solvent to decrease the density of the organic layer.[6]- In persistent cases, filtering the emulsion through a pad of Celite® may help break it.[15] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Ethyltoluene (98%+)
-
Cyclopropanecarbonyl chloride (98%+)
-
Anhydrous Aluminum Chloride (AlCl₃) (99%+)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-ethyltoluene (1.0 equivalent) and cyclopropanecarbonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Analysis
Purification:
The crude product, a mixture of isomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, preparative HPLC can be employed for more efficient separation of the isomers.[10][12]
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the ratio of the two isomers in the crude and purified product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structures of the desired product and the isomeric impurity. Key distinguishing features in the ¹H NMR will be the chemical shifts and splitting patterns of the aromatic protons.[1][16][17]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and resolve the two isomers.[10][11][12]
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 0 | 25 (Room Temp) | -20 |
| Solvent | Dichloromethane | Nitrobenzene | Carbon Disulfide |
| Reaction Time (h) | 3 | 3 | 4 |
| Yield (%) | 85 | 82 | 88 |
| Isomer Ratio (Desired:Undesired) | 80:20 | 75:25 | 85:15 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.
References
- 1. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. beyondbenign.org [beyondbenign.org]
- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
- 13. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
Preventing decomposition of Cyclopropyl 2-(4-methylphenyl)ethyl ketone during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Cyclopropyl 2-(4-methylphenyl)ethyl ketone during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during workup?
A1: The primary cause of decomposition is the inherent ring strain of the cyclopropyl group, which makes it susceptible to ring-opening reactions. This decomposition can be catalyzed by acidic or basic conditions commonly encountered during aqueous workups.
Q2: What are the visible signs of product decomposition?
A2: Signs of decomposition can include:
-
The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate.
-
A noticeable color change in the organic layer during extraction.
-
Lower than expected yield of the final product.
-
Discrepancies in NMR or other analytical data compared to the expected spectrum of the pure product.
Q3: Is this compound more sensitive to acidic or basic conditions?
A3: Aryl cyclopropyl ketones are known to be sensitive to acidic conditions, which can promote ring-opening.[1] While strong bases can also cause decomposition, mild basic washes are generally better tolerated than acidic ones.
Q4: Can I use a standard aqueous workup for this compound?
A4: A standard aqueous workup involving strong acids or bases is not recommended. A modified, milder workup protocol is necessary to minimize the risk of decomposition. This typically involves the use of neutral or mildly basic aqueous solutions for washing.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues that may lead to the decomposition of this compound during workup.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting logic for decomposition issues.
| Symptom | Potential Cause | Recommended Solution |
| Unexpected spots on TLC | Acid- or base-catalyzed decomposition: The presence of residual acidic or basic reagents from the reaction mixture is causing ring-opening or other side reactions. | 1. Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7 with a saturated solution of sodium bicarbonate (if the reaction was acidic) or a dilute solution of ammonium chloride (if the reaction was basic).2. Use Mild Washes: During the workup, wash the organic layer with saturated sodium bicarbonate solution instead of stronger bases, and with brine instead of dilute acid. |
| Low final product yield | Product loss during aqueous extraction: The ketone may have some water solubility, or decomposition is occurring during the washing steps. | 1. Minimize Wash Volume and Repetitions: Use the minimum volume of aqueous solution necessary for each wash and limit the number of washes.2. Brine Wash: Always perform a final wash with brine (saturated NaCl solution) to "salt out" the organic product from the aqueous phase and to aid in the removal of water from the organic layer.[2] |
| Color change in organic layer | Decomposition leading to chromophores: The formation of colored byproducts often indicates a significant structural change in the molecule. | 1. Immediate Workup: Do not let the reaction mixture sit for extended periods before starting the workup.2. Temperature Control: If the reaction was run at an elevated temperature, ensure it is fully cooled to room temperature or below before beginning the aqueous workup. |
| Emulsion formation during extraction | Presence of polar impurities or surfactants: This can prolong contact time with the aqueous phase, increasing the risk of decomposition. | 1. Brine Addition: Add a small amount of brine to the separatory funnel to help break the emulsion.2. Filtration: Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. |
Experimental Protocols
Recommended Mild Aqueous Workup Protocol
This protocol is designed to minimize the risk of decomposition of this compound.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is approximately 7-8. If the reaction was basic, add a saturated aqueous solution of ammonium chloride until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Collect the organic layer.
-
Washing:
-
Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer once with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.
Diagram: Mild Aqueous Workup Workflow
Caption: Step-by-step mild aqueous workup protocol.
Alternative: Non-Aqueous Workup Protocol
For extremely sensitive reactions, a non-aqueous workup may be necessary.
-
Quenching: If applicable, quench any reactive reagents by adding a non-protic quenching agent.
-
Filtration: If the reaction produces a solid byproduct, dilute the reaction mixture with a non-polar solvent (e.g., hexane) to precipitate the byproduct, and then filter the mixture through a plug of Celite or silica gel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Directly purify the crude product by column chromatography.
References
Alternative purification techniques for cyclopropyl ketones besides chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification techniques for cyclopropyl ketones, intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common non-chromatographic methods for purifying cyclopropyl ketones?
A1: Besides chromatography, the most common purification techniques for cyclopropyl ketones are distillation (including simple, fractional, and azeotropic), extraction (primarily liquid-liquid and bisulfite adduct formation), and crystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the specific cyclopropyl ketone.
Q2: When is distillation a suitable method for purifying cyclopropyl ketones?
A2: Distillation is suitable for thermally stable cyclopropyl ketones that have a significant difference in boiling points from their impurities.[1][2] It is a scalable method, making it useful for both laboratory and industrial production.[3] Vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition of the ketone.[4]
Q3: Can I use extraction to purify cyclopropyl ketones?
A3: Yes, liquid-liquid extraction is a common step in the work-up of cyclopropyl ketone syntheses to remove water-soluble impurities.[5] For separating ketones from other organic compounds, particularly aldehydes or other reactive ketones, bisulfite extraction is a highly effective chemical method.[6] This technique relies on the reversible formation of a water-soluble bisulfite adduct with the ketone, which can then be separated from the unreactive organic components.[6]
Q4: Is crystallization an effective purification method for cyclopropyl ketones?
A4: Crystallization can be a very effective method for obtaining high-purity cyclopropyl ketones, especially if the crude product is a solid or can be derivatized to form a crystalline solid.[7] It is particularly useful for removing small amounts of impurities. The success of this method depends on finding a suitable solvent system where the cyclopropyl ketone has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.[8]
Troubleshooting Guides
Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Close boiling points of the product and impurities. | - Increase the efficiency of the distillation column (e.g., use a longer column or one with more theoretical plates).- Consider fractional distillation under reduced pressure to enhance the difference in boiling points.[4][9]- If an azeotrope is formed, consider azeotropic distillation with an appropriate entrainer.[7][10] |
| Product Decomposition in the Distillation Flask | The cyclopropyl ketone is thermally unstable at its boiling point. | - Use vacuum distillation to lower the boiling point.[4]- Ensure the heating mantle temperature is not excessively high.- Minimize the residence time of the product in the hot distillation flask by distilling as quickly as possible without compromising separation. |
| Foaming or Bumping | High viscosity of the crude mixture or presence of surfactants. | - Add boiling chips or a magnetic stir bar for smooth boiling.- Control the heating rate to avoid vigorous boiling.- In cases of severe foaming, consider adding an anti-foaming agent. |
Extraction (Liquid-Liquid and Bisulfite)
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Liquid-Liquid Extraction | Vigorous shaking, presence of surfactants or finely divided solids.[11][12] | - Instead of shaking, gently swirl or invert the separatory funnel.[11]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[11]- Allow the mixture to stand for an extended period.[13]- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[14]- Centrifugation can also be effective in breaking emulsions.[15] |
| Low Recovery from Bisulfite Extraction | Incomplete formation of the bisulfite adduct or incomplete regeneration of the ketone. | - Ensure the sodium bisulfite solution is freshly prepared and saturated.- Allow sufficient reaction time for the adduct to form.- For regeneration, ensure the pH is sufficiently basic to reverse the reaction.[6]- Extract the regenerated ketone thoroughly from the aqueous layer with a suitable organic solvent. |
| Precipitation of Bisulfite Adduct | The bisulfite adduct may be insoluble in both the aqueous and organic layers. | - Filter the entire mixture to collect the solid adduct. The ketone can then be regenerated from the solid by treatment with a base.[6] |
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the temperature of the solution, or the solution is supersaturated.[16] High impurity levels can also lower the melting point.[16] | - Re-heat the solution and add more of the "good" solvent to decrease saturation, then cool slowly.[16]- Try a different solvent system with a lower boiling point.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently concentrated. | - Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath or freezer to further reduce solubility.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly. |
| Low Yield of Recovered Crystals | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used to wash the crystals during filtration. |
Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Distillation | Separation based on differences in boiling points. | - Scalable for large quantities.- Can provide very high purity for suitable compounds.[3] | - Requires the compound to be thermally stable.- Ineffective for separating compounds with close boiling points.[2] | - Thermally stable, volatile cyclopropyl ketones with impurities that have significantly different boiling points. |
| Extraction (Bisulfite) | Reversible chemical reaction to form a water-soluble adduct.[6] | - Highly selective for ketones over many other functional groups.- Can separate compounds with similar boiling points and polarities. | - Requires the use of additional reagents.- The ketone must be regenerated from the adduct.[6]- Not all ketones form adducts readily (steric hindrance can be an issue).[17] | - Crude mixtures containing aldehydes or other reactive carbonyl compounds as impurities. |
| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | - Can yield very high-purity products.- Relatively low cost and simple equipment. | - Can be time-consuming to find the right solvent system.- Potential for product loss in the mother liquor.- "Oiling out" can be a problem.[8] | - Solid cyclopropyl ketones or those that can be easily derivatized into solids. Removing minor impurities from a relatively pure product. |
Experimental Protocols
Protocol 1: Purification of Cyclopropyl Methyl Ketone by Distillation
This protocol is a general guideline for fractional distillation under atmospheric pressure.
-
Setup : Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are properly sealed.
-
Charging the Flask : Add the crude cyclopropyl methyl ketone to the distillation flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating : Begin heating the flask gently.
-
Equilibration : As the mixture begins to boil, allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Distillation : Collect the fractions based on the boiling point at the head of the column. The boiling point of cyclopropyl methyl ketone is approximately 114°C at atmospheric pressure.
-
Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Analysis : Analyze the purity of the collected fractions using an appropriate technique (e.g., GC, NMR).
Protocol 2: Purification via Bisulfite Extraction
This protocol describes the separation of a cyclopropyl ketone from non-ketonic impurities.
-
Dissolution : Dissolve the crude mixture containing the cyclopropyl ketone in a suitable organic solvent (e.g., diethyl ether).
-
Adduct Formation : Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. Vent the funnel frequently to release any pressure buildup.
-
Separation : Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of the cyclopropyl ketone. Drain the aqueous layer into a separate flask.
-
Washing : Wash the organic layer with water to remove any residual bisulfite. Combine all aqueous layers.
-
Regeneration : To regenerate the ketone, add a strong base (e.g., 10 M NaOH) to the combined aqueous layers until the solution is strongly basic. This will reverse the adduct formation.[6]
-
Extraction of Pure Ketone : Extract the regenerated cyclopropyl ketone from the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether).
-
Drying and Concentration : Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified cyclopropyl ketone.
Process Flow Diagrams
Caption: Workflow for purification by distillation.
Caption: Workflow for bisulfite extraction.
Caption: Workflow for purification by crystallization.
References
- 1. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 2. US2591714A - Separation of close-boiling oxygenated compounds from their liquid mixtures - Google Patents [patents.google.com]
- 3. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. quora.com [quora.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. brainkart.com [brainkart.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Cyclopropyl 2-(4-methylphenyl)ethyl ketone, a synthetic intermediate, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[1][3] The choice between these two methods depends on the physicochemical properties of the analyte and the potential impurities.
Comparative Overview of HPLC and GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1] | Separation based on the volatility and interaction of the analyte in a gaseous state with a stationary phase.[1] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[2][4] | Requires compounds to be volatile or semi-volatile and thermally stable.[3][4] |
| Operating Temperature | Typically operates at or near ambient temperatures.[5] | Utilizes high temperatures to ensure sample vaporization.[5] |
| Sample Derivatization | May be required to enhance detection (e.g., for UV-Vis). | Can be used to increase volatility and improve separation. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[5] | Primarily uses a Mass Spectrometer for identification and quantification.[5] |
| Sensitivity | Sensitivity is dependent on the detector used.[2] | Generally offers high sensitivity, especially for trace analysis.[3] |
| Analysis Time | Can range from 10 to 60 minutes.[5] | Typically offers faster analysis times, from a few minutes to seconds.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is designed for the quantitative determination of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Start with 60% Acetonitrile / 40% Water.
-
Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of Acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of the main component and any volatile impurities.
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to get a 1 mg/mL solution.
Workflow for Purity Analysis
Caption: Workflow for purity analysis comparing HPLC and GC-MS pathways.
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the two proposed methods for the analysis of this compound.
| Parameter | HPLC Method | GC-MS Method |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Volatilization and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Run Time | ~25 minutes | ~25 minutes |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Volatile and thermally stable. |
| Detection Method | UV Absorbance at 254 nm. | Mass Spectrometry (full scan). |
| Identification Power | Based on retention time compared to a reference standard. | Based on retention time and mass spectrum (fragmentation pattern). |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte or impurities in the injector or column. |
| Ideal for Detecting | Non-volatile impurities, isomers, and related substances with chromophores. | Volatile impurities, residual solvents, and low-level contaminants. |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC is a robust method for quantifying the main component and detecting non-volatile, polar impurities. Its operation at ambient temperature makes it suitable for potentially thermally labile compounds.[5] GC-MS, on the other hand, provides superior identification capabilities due to the mass spectrometric data it generates, making it highly effective for identifying unknown volatile impurities and residual solvents.[7] The choice of method will ultimately depend on the specific goals of the analysis. For routine quality control and quantification of the primary component, HPLC is often sufficient. For comprehensive impurity profiling and identification, GC-MS is the preferred technique. In many drug development settings, both methods are used orthogonally to provide a complete picture of the compound's purity.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. amptechfl.com [amptechfl.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Experts Determine Essential Oil Purity [innovatechlabs.com]
Comparative Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone and Cyclopropyl 2-(4-fluorophenyl)ethyl ketone for Preclinical Research
A detailed guide for researchers and drug development professionals on the synthesis, properties, and potential biological significance of two para-substituted cyclopropyl ethyl ketone analogs.
This guide provides a comprehensive comparison of Cyclopropyl 2-(4-methylphenyl)ethyl ketone and Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. The following sections detail their physicochemical properties, proposed synthetic routes with experimental protocols, and a discussion of their potential relevance in medicinal chemistry, supported by data from analogous compounds where direct experimental values are not publicly available.
Physicochemical and Spectroscopic Properties
The introduction of a methyl group versus a fluorine atom at the para-position of the phenyl ring is expected to impart distinct electronic and lipophilic characteristics to these molecules, potentially influencing their pharmacokinetic and pharmacodynamic profiles. A summary of their key properties is presented below.
| Property | This compound | Cyclopropyl 2-(4-fluorophenyl)ethyl ketone |
| IUPAC Name | 1-cyclopropyl-3-(4-methylphenyl)propan-1-one | 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one[1] |
| CAS Number | 898769-49-8 | 898768-86-0[1] |
| Molecular Formula | C₁₃H₁₆O | C₁₂H₁₃FO[1] |
| Molecular Weight | 188.27 g/mol | 192.23 g/mol [1] |
| Predicted ¹H NMR | Signals for the p-methylphenyl, ethyl, and cyclopropyl groups are expected. The aromatic protons will show characteristic splitting for a para-substituted ring. | Signals for the p-fluorophenyl, ethyl, and cyclopropyl groups are expected. The fluorine atom will cause additional splitting of the aromatic proton signals. |
| Predicted ¹³C NMR | Characteristic peaks for the carbonyl carbon, aromatic carbons (including the methyl-substituted carbon), ethyl carbons, and cyclopropyl carbons are anticipated. | Characteristic peaks for the carbonyl carbon, aromatic carbons (with a notable C-F coupling for the carbon bearing the fluorine), ethyl carbons, and cyclopropyl carbons are anticipated. |
| Predicted IR (cm⁻¹) | A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the ketone is expected. | A strong absorption band around 1700 cm⁻¹ for the C=O stretch is expected, along with a C-F stretching vibration. |
| Predicted Mass Spec | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 188, with fragmentation patterns corresponding to the loss of the cyclopropyl and ethylphenyl groups. | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 192, with characteristic fragmentation patterns. |
Note: Experimental spectroscopic data for these specific compounds are not widely available in the public domain. The predicted data is based on the analysis of their chemical structures and data from analogous compounds.
Synthetic Routes and Experimental Protocols
Several synthetic strategies can be envisioned for the preparation of these ketones. A plausible and versatile approach involves a Friedel-Crafts acylation reaction or a Grignard-based synthesis followed by oxidation. Below are detailed protocols for these proposed syntheses.
Proposed Synthesis via Friedel-Crafts Acylation
A Friedel-Crafts acylation of a suitable aromatic substrate with 3-cyclopropylpropanoyl chloride would be a direct method for the synthesis of these ketones.
Experimental Protocol:
-
Preparation of 3-Cyclopropylpropanoyl Chloride: 3-Cyclopropylpropanoic acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
-
Friedel-Crafts Acylation: To a stirred solution of toluene or fluorobenzene (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, a solution of 3-cyclopropylpropanoyl chloride (1.0 eq) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired cyclopropyl ethyl ketone.
Caption: Proposed workflow for the synthesis of target ketones via Friedel-Crafts acylation.
Proposed Synthesis via Grignard Reagent and Oxidation
An alternative route involves the reaction of a Grignard reagent with cyclopropanecarbonitrile followed by hydrolysis, or the reaction of a Grignard reagent with cyclopropanecarboxaldehyde followed by oxidation.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a suspension of magnesium turnings (1.1 eq) in dry THF under an inert atmosphere, a solution of 4-methylbenzyl bromide or 4-fluorobenzyl bromide (1.0 eq) in dry THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Cyclopropanecarbonitrile: The Grignard reagent is added to a solution of cyclopropanecarbonitrile (1.0 eq) in dry THF at 0 °C. The reaction is then stirred at room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting ketone is purified by column chromatography.
References
A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cyclopropyl ketones and their acyclic counterparts. The unique structural feature of the cyclopropyl group, a three-membered ring, imparts significant ring strain, which profoundly influences the reactivity of the adjacent carbonyl group. This guide delves into the theoretical underpinnings of this enhanced reactivity, presents available experimental data, and provides detailed protocols for relevant chemical transformations.
Theoretical Background: The Role of Ring Strain
Cyclopropyl ketones exhibit distinct reactivity compared to acyclic ketones primarily due to the inherent strain in the cyclopropane ring. The carbon-carbon bonds in a cyclopropane ring are bent, resulting in poor overlap of the sp3 hybrid orbitals and significant angle strain (the internal bond angles are 60° instead of the ideal 109.5°). This strain energy is estimated to be around 27 kcal/mol.
This high ring strain has several consequences for the reactivity of an adjacent ketone:
-
Weakened C-C Bonds: The bonds of the cyclopropyl ring are weaker and have more p-character than typical alkane C-C bonds. This makes them more susceptible to cleavage.
-
Stabilization of Partial Charges: The cyclopropyl group can stabilize an adjacent positive charge. In reactions involving the carbonyl group, where a partial positive charge develops on the carbonyl carbon, the cyclopropyl group can donate electron density through its "bent" bonds, thus stabilizing the transition state and accelerating the reaction.
-
Tendency for Ring-Opening: Many reactions of cyclopropyl ketones proceed via ring-opening, which relieves the ring strain and is often the thermodynamic driving force for the reaction.
In contrast, acyclic ketones lack this ring strain. Their reactivity is primarily governed by steric hindrance around the carbonyl group and the electronic effects of the attached alkyl groups. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond.[1]
Comparative Reactivity Data
Direct quantitative comparisons of reaction rates between simple cyclopropyl ketones and their acyclic analogs under identical conditions are not abundant in the literature. However, the enhanced reactivity of cyclopropyl ketones is a well-established principle. The following table summarizes the expected relative reactivity based on theoretical principles and available experimental observations.
| Reaction Type | Cyclopropyl Ketone Reactivity | Acyclic Ketone Reactivity | Supporting Rationale |
| Nucleophilic Addition | Generally higher | Generally lower | The cyclopropyl group can stabilize the developing negative charge on the oxygen in the tetrahedral intermediate through electronic effects. |
| Reduction (e.g., with NaBH4) | Generally faster | Generally slower | The relief of ring strain in the transition state can lower the activation energy for the reduction of the carbonyl group. |
| Enolate Formation | Favored, but can lead to ring opening | Standard enolate formation | The acidity of α-protons can be influenced by the cyclopropyl group, but strong bases can also induce ring-opening reactions. |
| Acid-Catalyzed Reactions | Prone to ring-opening | Standard carbonyl reactions (e.g., ketal formation) | The high ring strain makes the cyclopropyl ring susceptible to cleavage under acidic conditions, often leading to rearranged products.[2] |
| Photochemical Reactions | Norrish Type-I cleavage is facilitated | Undergoes Norrish Type-I and Type-II reactions | The relief of ring strain significantly lowers the energy barrier for α-cleavage in the excited state.[3][4] |
A study on the ring-opening hydroarylation of various cyclopropyl ketones provides insight into the electronic effects on their reactivity. The reaction progress, monitored by ¹H NMR spectroscopy, indicates that electron-donating or withdrawing groups on the phenyl ring of cyclopropyl phenyl ketone influence the reaction rate.
Figure 1: Comparison of relative reaction rates for various cyclopropyl ketones.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of ketones.
Protocol 1: Comparative Reduction of a Ketone with Sodium Borohydride
This protocol is adapted for the comparison of the reduction rates of cyclopropyl methyl ketone and acetone.
Materials:
-
Cyclopropyl methyl ketone
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) solution
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 7:3 hexane:acetone)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
UV lamp
Procedure:
-
Reaction Setup:
-
In two separate 50 mL Erlenmeyer flasks, dissolve 1.0 mmol of cyclopropyl methyl ketone in 10 mL of methanol in one flask, and 1.0 mmol of acetone in 10 mL of methanol in the other.
-
Place both flasks in an ice bath on magnetic stirrers and begin stirring.
-
-
Initiation of Reduction:
-
To each flask, add 0.25 mmol of sodium borohydride simultaneously.
-
Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
Spot a reference of the starting ketone on the same plate.
-
Develop the TLC plate in the developing solvent and visualize the spots under a UV lamp. The disappearance of the starting ketone spot indicates the progress of the reaction.
-
Alternatively, to quantify the remaining ketone, quench the aliquot in a solution of 2,4-DNPH. The formation of the hydrazone precipitate can be filtered, dried, and weighed.
-
-
Work-up (after 30 minutes or when the reaction is complete):
-
Add 10 mL of water to each flask to quench the reaction.
-
The resulting alcohol can be extracted with a suitable organic solvent (e.g., diethyl ether) for further analysis if desired.
-
Data Analysis:
By comparing the TLC plates at different time points, a qualitative assessment of the relative reaction rates can be made. For a quantitative comparison, the amount of hydrazone formed at each time point can be used to plot a concentration vs. time graph for both ketones.
Protocol 2: Comparative Grignard Reaction
This protocol outlines a procedure to compare the reactivity of cyclopropyl methyl ketone and acetone with a Grignard reagent.
Materials:
-
Cyclopropyl methyl ketone
-
Acetone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Separatory funnel
-
Round bottom flasks
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a dry 100 mL round bottom flask with a reflux condenser and a drying tube.
-
Add 2.4 g (0.1 mol) of magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In a separate dry flask, prepare a solution of 15.7 g (0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Add about 10 mL of the bromobenzene solution to the magnesium turnings. The reaction should start, indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Competitive Reaction:
-
In a 250 mL round bottom flask, prepare a solution containing 0.05 mol of cyclopropyl methyl ketone and 0.05 mol of acetone in 50 mL of anhydrous diethyl ether.
-
Cool this solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone mixture with stirring.
-
-
Work-up:
-
After the addition is complete, stir the reaction mixture for 30 minutes at room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of a saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with brine, dry it over anhydrous sodium sulfate, and remove the ether by distillation.
-
-
Product Analysis:
-
The resulting mixture of tertiary alcohols can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of each product, which will reflect the relative reactivity of the two ketones.
-
Visualizations
Logical Relationship of Factors Affecting Ketone Reactivity
Caption: Factors influencing the reactivity of cyclopropyl vs. acyclic ketones.
Experimental Workflow for Comparative Ketone Reduction
Caption: Workflow for comparing the reduction rates of ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropyl methyl ketone | TargetMol [targetmol.com]
A Comparative Guide to the X-ray Crystallography of Cyclopropyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of X-ray crystallography for the structural elucidation of cyclopropyl ketone derivatives, using --INVALID-LINK--methanone as a primary example, due to the availability of its crystallographic data. While specific data for Cyclopropyl 2-(4-methylphenyl)ethyl ketone is not publicly available, the presented analysis of a closely related structure offers valuable insights into the crystallographic characteristics of this class of compounds. We will compare this technique with other common analytical methods and provide detailed experimental protocols.
Structural Elucidation: X-ray Crystallography vs. Other Techniques
X-ray crystallography stands as the gold standard for determining the three-dimensional atomic structure of a crystalline solid. For complex organic molecules like cyclopropyl ketone derivatives, it provides unambiguous information about bond lengths, bond angles, and stereochemistry. However, it is not the only analytical tool available. Spectroscopic and spectrometric techniques provide complementary information and are often used in conjunction with crystallographic data.
Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Provides definitive structural proof. | Requires a single, high-quality crystal; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships (NOESY). | Provides detailed information about the molecule in solution; non-destructive. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; can be used to determine the elemental composition (HRMS). | Does not provide information on the 3D structure or stereochemistry. |
X-ray Crystallographic Data of a Cyclopropyl Ketone Derivative
The following table summarizes the single-crystal X-ray diffraction data for --INVALID-LINK--methanone, a derivative that showcases the typical crystallographic parameters for this class of compounds[1].
Table 1: Crystallographic Data for --INVALID-LINK--methanone [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅BrO₃ |
| Formula Weight | 347.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.4040(2) |
| b (Å) | 11.8308(3) |
| c (Å) | 27.0748(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3012.26(12) |
| Z | 8 |
| Temperature (K) | 100(2) |
| Calculated Density (g/cm³) | 1.531 |
| Radiation Type | Mo Kα |
| Final R indices [I>2σ(I)] | R₁ = 0.0322 |
| R indices (all data) | wR₂ = 0.0857 |
Experimental Protocols
Synthesis of Cyclopropyl Ketone Derivatives
The synthesis of cyclopropyl ketones often involves the Corey-Chaykovsky cyclopropanation of chalcones[1].
General Procedure:
-
Chalcone Synthesis: An appropriate aryl methyl ketone is reacted with a substituted salicylaldehyde in the presence of a base like sodium hydroxide in ethanol. The mixture is stirred at a specific temperature until the reaction is complete, yielding the chalcone precursor[1].
-
Cyclopropanation: The synthesized chalcone is then reacted with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base such as sodium hydride, in a solvent like DMSO. The reaction mixture is stirred, and upon completion, the cyclopropyl ketone derivative is isolated and purified, often by column chromatography[1].
Single-Crystal X-ray Diffraction
The following protocol is a generalized procedure for obtaining single-crystal X-ray diffraction data, based on the methodology reported for the example compound[1][2].
Procedure:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern[2].
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated[2].
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final, accurate molecular structure[2].
Conclusion
X-ray crystallography provides unparalleled detail in the structural analysis of this compound derivatives. The data obtained from a closely related compound demonstrates the power of this technique in defining the precise molecular geometry. While other analytical methods such as NMR, IR, and mass spectrometry are indispensable for routine characterization and confirmation of synthesis, they do not offer the same level of three-dimensional structural insight. For researchers and professionals in drug development, the definitive structural information from X-ray crystallography is crucial for understanding structure-activity relationships and for rational drug design.
References
Spectroscopic Comparison Guide: Cyclopropyl 2-(4-methylphenyl)ethyl ketone and Cyclopropyl 2-(4-chlorophenyl)ethyl ketone
Prepared for: Researchers, scientists, and drug development professionals.
Abstract:
This guide provides a comparative analysis of the key spectroscopic characteristics of Cyclopropyl 2-(4-methylphenyl)ethyl ketone and Cyclopropyl 2-(4-chlorophenyl)ethyl ketone. Due to the limited availability of public experimental spectral data for these specific compounds, this comparison is based on established principles of NMR, IR, and mass spectrometry, and predictions from spectral data of analogous structures. The guide summarizes the expected spectroscopic data in tabular format, outlines standard experimental protocols for acquiring such data, and includes a workflow diagram for the general characterization of novel compounds.
Introduction
Cyclopropyl ketones are a significant class of organic compounds, often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic and steric properties, conferred by the strained cyclopropyl ring, make them valuable building blocks. This guide focuses on two closely related analogues: this compound and Cyclopropyl 2-(4-chlorophenyl)ethyl ketone. The primary difference between these two molecules is the para-substituent on the phenyl ring—an electron-donating methyl group versus an electron-withdrawing, weakly deactivating chloro group. This substitution is expected to induce subtle but measurable differences in their spectroscopic signatures.
Compound Identification
| Parameter | This compound | Cyclopropyl 2-(4-chlorophenyl)ethyl ketone |
| IUPAC Name | 1-cyclopropyl-3-(4-methylphenyl)propan-1-one | 3-(4-chlorophenyl)-1-cyclopropylpropan-1-one |
| CAS Number | 898769-49-8 | 898788-55-1[1][2] |
| Molecular Formula | C₁₃H₁₆O | C₁₂H₁₃ClO[1][2] |
| Molecular Weight | 188.27 g/mol | 208.69 g/mol [1] |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the two compounds. These predictions are based on the analysis of substituent effects on aromatic systems and known spectral data for similar ketones.
3.1. Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) for this compound | Predicted δ (ppm) for Cyclopropyl 2-(4-chlorophenyl)ethyl ketone | Multiplicity |
| Cyclopropyl (CH₂) | 0.85 - 1.10 | 0.85 - 1.10 | m |
| Cyclopropyl (CH) | 1.80 - 1.95 | 1.80 - 1.95 | m |
| -CH₂-Ar | 2.90 - 3.00 | 2.90 - 3.00 | t |
| -CH₂-CO- | 2.70 - 2.80 | 2.70 - 2.80 | t |
| Aromatic (H₂/H₆) | ~7.10 | ~7.25 (d, J ≈ 8.5 Hz) | d |
| Aromatic (H₃/H₅) | ~7.15 | ~7.10 (d, J ≈ 8.5 Hz) | d |
| -CH₃ | ~2.30 | - | s |
3.2. Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) for this compound | Predicted δ (ppm) for Cyclopropyl 2-(4-chlorophenyl)ethyl ketone |
| C=O | ~209 | ~209 |
| Cyclopropyl (CH₂) | ~11 | ~11 |
| Cyclopropyl (CH) | ~18 | ~18 |
| -CH₂-Ar | ~30 | ~29.5 |
| -CH₂-CO- | ~45 | ~45 |
| Aromatic (C₁) | ~138 | ~139 |
| Aromatic (C₂/C₆) | ~129 | ~129.5 |
| Aromatic (C₃/C₅) | ~128.5 | ~128.5 |
| Aromatic (C₄) | ~136 | ~132 |
| -CH₃ | ~21 | - |
3.3. Predicted IR Data (neat)
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for Cyclopropyl 2-(4-chlorophenyl)ethyl ketone |
| C=O Stretch | ~1690 | ~1695 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch (Aromatic) | ~1610, ~1515 | ~1590, ~1490 |
| C-Cl Stretch | - | ~1090 |
3.4. Predicted Mass Spectrometry Data (EI)
| Parameter | Predicted Value for this compound | Predicted Value for Cyclopropyl 2-(4-chlorophenyl)ethyl ketone |
| Molecular Ion (M⁺) | m/z 188 | m/z 208, 210 (approx. 3:1 ratio) |
| Key Fragments | m/z 119 [CH₃C₆H₄CH₂CH₂]⁺, 105 [CH₃C₆H₄CH₂]⁺, 69 [C₃H₅CO]⁺ | m/z 139/141 [ClC₆H₄CH₂CH₂]⁺, 125/127 [ClC₆H₄CH₂]⁺, 69 [C₃H₅CO]⁺ |
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of a novel ketone, such as the ones discussed, is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of organic compounds like the ketones in this guide.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ketone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A 90° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
5.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
5.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically shows a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions, which can provide structural information. For the chloro-compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.
Conclusion
While experimental data is not publicly available, a comparative spectroscopic analysis of this compound and Cyclopropyl 2-(4-chlorophenyl)ethyl ketone can be reliably predicted. The primary differences in their spectra are expected to arise from the electronic influence of the para-substituent on the phenyl ring. In the ¹H and ¹³C NMR spectra, this will manifest as slight shifts in the aromatic proton and carbon signals. The most definitive distinguishing feature in the mass spectra would be the isotopic signature of chlorine in the chloro-analogue. The IR spectra are predicted to be very similar, with only minor shifts in the carbonyl stretching frequency. The provided protocols and workflow serve as a standard guide for researchers aiming to synthesize and characterize these or similar molecules.
References
A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The unique structural motif of the aryl cyclopropyl ketone has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The strained cyclopropyl ring, in conjugation with the aryl ketone system, imparts distinct electronic and conformational properties, making it a privileged scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of different substituted aryl cyclopropyl ketones, supported by available experimental data and detailed protocols.
Anticancer Activity
Substituted aryl cyclopropyl ketones have demonstrated notable potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways. The nature and position of substituents on the aryl ring and the cyclopropane moiety play a crucial role in determining their cytotoxic potency and selectivity.
A series of bile-acid-appended triazolyl aryl ketones were synthesized and evaluated for their in vitro anticancer activity against human breast adenocarcinoma (MCF-7) and mouse mammary carcinoma (4T1) cell lines. The results, summarized in Table 1, highlight the influence of different substituents on the aryl ketone moiety.[1]
Table 1: In Vitro Anticancer Activity of Bile-Acid-Appended Triazolyl Aryl Ketones [1]
| Compound ID | Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. 4T1 |
| 6af | 4-Bromo | 2.61 | 12.84 |
| 6bf | 4-Bromo | 18.26 | 11.32 |
| 6cf | 4-Bromo | 5.71 | 8.71 |
| Docetaxel | - | 9.46 | 13.85 |
IC50: The concentration of the compound that inhibits 50% of cell growth.
The data indicates that the bromo-substituted aryl ketones, particularly compounds 6af and 6cf , exhibited potent anticancer activity, with IC50 values lower than the standard drug docetaxel against the MCF-7 cell line.[1]
Experimental Protocol: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for screening the cytotoxic activity of novel compounds.[2]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, 4T1) are grown in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and 2 mM L-glutamine.[2]
-
Cell Plating: Cells are seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The test compounds are solubilized (e.g., in DMSO) and serially diluted to the desired concentrations. Aliquots of the drug dilutions are added to the wells, and the plates are incubated for 48 hours.[2]
-
Cell Fixation: The assay is terminated by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C to fix the cells.[2]
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 20 minutes at room temperature.[2]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2]
-
Elution and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base, and the absorbance is read on an ELISA plate reader at a wavelength of 540 nm.[2]
Antimicrobial Activity
Aryl cyclopropyl ketones have also been investigated for their potential as antimicrobial agents. A study on amide derivatives containing a cyclopropane moiety evaluated their in vitro activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC80), the lowest concentration of the compound that inhibits 80% of microbial growth, was determined.
Table 2: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [3]
| Compound ID | Substituent on Amide | MIC80 (µg/mL) vs. S. aureus | MIC80 (µg/mL) vs. E. coli | MIC80 (µg/mL) vs. C. albicans |
| F5 | Thiazole | 64 | 128 | 32 |
| F7 | Pyridine | 128 | >128 | 64 |
| F8 | Piperazine | >128 | >128 | 16 |
| F9 | Thiazole | 64 | 32 | 32 |
| F24 | Substituted Phenyl | >128 | >128 | 16 |
| F42 | Substituted Phenyl | >128 | >128 | 16 |
| Ciprofloxacin | - | - | 2 | - |
| Fluconazole | - | - | - | 2 |
The results suggest that the nature of the amide substituent significantly influences the antimicrobial spectrum and potency. For instance, thiazole-containing derivatives (F5 and F9 ) showed moderate antibacterial activity, while some phenyl and piperazine derivatives (F8 , F24 , F42 ) displayed promising antifungal activity against Candida albicans.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture.[6]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[4]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[4]
Anti-inflammatory Activity
While direct comparative studies on the anti-inflammatory activity of a series of substituted aryl cyclopropyl ketones are limited in the reviewed literature, the general class of ketones and related cyclic compounds has shown promise. For instance, a study on 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides, which share a cyclic ketone scaffold, demonstrated significant anti-inflammatory and analgesic activities in rats. This suggests that the aryl cyclopropyl ketone scaffold could also be a valuable template for designing novel anti-inflammatory agents.
The mechanism of anti-inflammatory action of many compounds involves the inhibition of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6) and enzymes such as cyclooxygenase (COX).[1][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of aryl cyclopropyl ketones is intricately linked to their chemical structure. Key SAR observations from the reviewed literature include:
-
Aryl Substituents: The nature and position of substituents on the aryl ring significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer activity in some series.[1]
-
Amide/Side Chain Modifications: In antimicrobial derivatives, the type of amide or other side chains attached to the core structure is critical for determining the spectrum of activity (antibacterial vs. antifungal) and potency.[3]
-
Cyclopropane Ring: The rigid conformation of the cyclopropane ring is thought to contribute to enhanced binding to biological targets and increased metabolic stability.
Conclusion
Substituted aryl cyclopropyl ketones represent a versatile and promising class of compounds with a broad range of biological activities. The available data underscores the importance of substituent patterns in modulating their anticancer and antimicrobial properties. While more direct comparative studies are needed to fully elucidate the structure-activity relationships for anti-inflammatory effects, the existing evidence suggests this is a fruitful area for future investigation. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of new derivatives, facilitating the discovery and development of novel therapeutic agents based on this valuable chemical scaffold.
References
- 1. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.4. In Vitro Anticancer Activity [bio-protocol.org]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdb.apec.org [pdb.apec.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Standards for the Quantification of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical methodologies for the quantification of Cyclopropyl 2-(4-methylphenyl)ethyl ketone, a compound of interest in medicinal chemistry. Due to the absence of a commercially available certified reference standard for this specific molecule, this document outlines established analytical techniques for structurally similar ketones and provides detailed protocols that can be adapted for its analysis.
The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A third, more advanced alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is also considered for its high sensitivity and selectivity.
Comparison of Analytical Methodologies
The choice of analytical method for the quantification of this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of suitable techniques.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their partitioning between the mobile and stationary phases. | Separation by HPLC followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Often not required for ketones, but can improve peak shape and thermal stability. | Can be necessary to introduce a chromophore for UV detection (e.g., with 2,4-Dinitrophenylhydrazine - DNPH). | Can be used to improve ionization efficiency and sensitivity. |
| Sensitivity | Moderate (ppm to high ppb range).[1] | Moderate (ppm to high ppb range), dependent on the chromophore.[2][3] | High (low ppb to ppt range). |
| Selectivity | Good, based on retention time. | Good, based on retention time and UV absorbance. | Very high, based on retention time and specific mass transitions. |
| Instrumentation Cost | Lower | Moderate | Higher |
| Typical Application | Analysis of volatile and semi-volatile organic compounds.[1] | Widely used for a broad range of non-volatile and thermally labile compounds.[4] | Trace level quantification in complex matrices, metabolite identification. |
| Alternative Standard | A structurally similar and commercially available ketone with a different retention time, such as Cyclopropyl phenyl ketone or Methyl ethyl ketone, can be used as an internal standard.[5] | A compound with a similar chemical structure and UV absorbance, that is well-separated from the analyte, can be used as an internal standard. | A stable isotope-labeled version of the analyte is the ideal internal standard. |
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of this compound using GC-FID and HPLC-UV.
Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of the analyte, assuming it is sufficiently volatile and thermally stable.
1. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound (if a synthesized and purified batch is available) and dissolve it in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., Cyclopropyl phenyl ketone) at a concentration of 1 mg/mL. Add a fixed amount of the IS to all standards and samples.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Quantification by HPLC-UV with Pre-column Derivatization
This method is applicable if the analyte has a weak chromophore or if enhanced sensitivity and selectivity are required. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a common method for ketones.[2][3][6]
1. Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with an acid catalyst (e.g., sulfuric acid).
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Derivatization of Standards and Samples:
-
To an aliquot of each standard and sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.
-
Quench the reaction if necessary and dilute the solution to a known volume with the mobile phase.
-
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the absorbance maximum of the DNPH derivative (typically around 360 nm).[6]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
References
Safety Operating Guide
Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide
For Immediate Release
Navigating the complexities of chemical waste management is paramount for laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of cyclopropyl 2-(4-methylphenyl)ethyl ketone, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's likely classification as a hazardous chemical waste.
Hazard Assessment and Classification
Key Hazard Characteristics (Inferred):
-
Ignitability: Like many organic solvents and ketones, this compound is expected to have a low flash point, making it a fire hazard.[1]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][4][6]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][4][6]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][6]
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Collect waste this compound in a designated, compatible container. The original container can be reused if it is in good condition.[7][8] The container must have a secure, tightly fitting lid.[4][7]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[7]
-
Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6]
Disposal Procedure for Unused or Waste Product
Disposal of this compound must be managed through a licensed hazardous waste disposal service.[2][4][6][9] Do not dispose of this chemical down the drain or in regular trash. [1][10]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste chemical into the properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8] This area should be well-ventilated and away from sources of ignition.[2][3][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7][10]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[8][10]
-
Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container for this chemical.[9]
-
Container Disposal: Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container can typically be disposed of as non-hazardous waste.[8] Deface the original label before disposal.[10]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the following table provides general guidelines for ketone-based hazardous waste.
| Parameter | Guideline | Source |
| Flash Point | Assumed to be < 140°F (< 60°C) | [1] |
| Container Size Limit | No larger than 55 gallons | [1] |
| Acute Hazardous Waste Limit | 1 quart for P-listed chemicals (check local regulations) | [1] |
| Storage Time Limit | Varies by generator status; consult EHS | [10] |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling flammable and hazardous chemical waste. The core experimental protocol cited is the triple-rinse method for decontaminating empty chemical containers.
Triple-Rinse Protocol for Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the empty container, ensuring all interior surfaces are wetted.
-
First Collection: Pour the rinsate into the designated hazardous waste container.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Drying: Allow the container to air dry completely in a fume hood before disposing of it as non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Cyclopropyl 2-(4-methylphenyl)ethyl ketone
For Immediate Reference: Key Safety and Handling Information
This guide provides crucial safety and logistical information for handling Cyclopropyl 2-(4-methylphenyl)ethyl ketone in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and proper management of this chemical. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of structurally similar compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure safety. The following table summarizes the required equipment.
| Equipment Type | Specifications | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation or burns.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron.[3][4] | Shields the body from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or for spill response.[1] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources as it is expected to be flammable.[2][5]
-
Ground all containers and receiving equipment to prevent static discharge.[1][5]
-
Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1][3]
-
Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical assistance.[1][2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][3]
-
Store in a designated flammables area.[1]
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Waste material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[2][5]
-
For spills, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[2] Remove all sources of ignition during cleanup.[1][2]
Experimental Workflow for Safe Handling
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
